molecular formula C8H6FIO2 B13901154 4-Fluoro-3-iodo-5-methylbenzoic acid

4-Fluoro-3-iodo-5-methylbenzoic acid

Cat. No.: B13901154
M. Wt: 280.03 g/mol
InChI Key: XZNPGOZHVXRUCE-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-5-methylbenzoic acid (: 1512356-17-0) is a high-purity benzoic acid derivative supplied for research and further manufacturing applications. This compound features a molecular formula of C 8 H 6 FIO 2 and a molecular weight of 280.03 g/mol . As a multifunctional aromatic building block, it integrates three distinct functional groups—a carboxylic acid, an iodine atom, and a fluorine atom—on a methyl-substituted benzene ring. This unique structure makes it a valuable intermediate in various research fields, including medicinal chemistry for the synthesis of potential active molecules, and in materials science. The presence of both fluorine and iodine offers versatile sites for further chemical modification via cross-coupling reactions and the introduction of fluorinated motifs, which are crucial in the development of pharmaceuticals and agrochemicals . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory or further manufacturing settings. Handling and Safety: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated area. Storage: For optimal stability, the product should be stored in a sealed container in a dry, dark place at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPGOZHVXRUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Fluoro-3-iodo-5-methylbenzoic Acid

[1][2]

Part 1: Executive Summary & Chemical Identity

4-Fluoro-3-iodo-5-methylbenzoic acid is a highly specialized halogenated aromatic building block used extensively in the synthesis of small-molecule therapeutics.[1][2] Its unique trisubstituted substitution pattern—featuring a carboxylic acid, a fluorine atom, an iodine atom, and a methyl group—makes it a "privileged scaffold" in medicinal chemistry. The iodine handle allows for regiospecific cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the fluorine atom modulates metabolic stability and lipophilicity (LogP), and the methyl group provides steric bulk to lock active conformations in protein binding pockets.

Chemical Identification Data
PropertySpecification
CAS Number 1512356-17-0
IUPAC Name 4-Fluoro-3-iodo-5-methylbenzoic acid
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.04 g/mol
SMILES CC1=CC(=CC(=C1F)I)C(=O)O
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Predicted/Analogous)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route leverages the directing effects of existing substituents on the benzene ring. The precursor 4-fluoro-3-methylbenzoic acid (CAS 403-15-6) is commercially available and provides the necessary scaffold. The challenge lies in introducing the iodine atom regiospecifically at the C3 position (meta to the acid, ortho to the fluorine).

  • Directing Effects:

    • -COOH (C1): Meta-director (Deactivates C2, C6; directs to C3, C5).

    • -F (C4): Ortho/Para-director (Directs to C3, C5).

    • -CH3 (C5 in product, C3 in precursor): Ortho/Para-director.

    Note: In the precursor 4-fluoro-3-methylbenzoic acid, the methyl is at C3.[2] The fluorine is at C4.[2][3] The open positions are C2, C5, C6. The combined directing effects of the Fluorine (ortho) and Acid (meta) strongly favor electrophilic substitution at C5 (relative to the acid C1).

Protocol: Electrophilic Iodination

Reaction Overview:

12

Step-by-Step Methodology:

  • Preparation:

    • Charge a dry round-bottom flask with 4-Fluoro-3-methylbenzoic acid (1.0 eq) and Trifluoroacetic acid (TFA) (solvent volume: 10 mL/g of substrate).[1][2]

    • Add N-Iodosuccinimide (NIS) (1.1 eq) in a single portion.[1]

    • Catalyst: Add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) or Trifluoromethanesulfonic acid (TfOH) dropwise to activate the NIS.

  • Reaction:

    • Stir the mixture at room temperature (25 °C) for 4–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS or TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting material (

      
      ) and the appearance of the iodinated product (
      
      
      ).
  • Work-up:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench unreacted iodine species (solution turns from reddish-brown to colorless).[2]

    • Extract with Ethyl Acetate (EtOAc) (3x).[4]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from an Ethanol/Water mixture or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Visual Synthesis Workflow

SynthesisPathSM4-Fluoro-3-methylbenzoic acid(CAS 403-15-6)IntermediateSigma ComplexIntermediateSM->IntermediateElectrophilic AttackReagentsNIS (1.1 eq)TFA, H2SO4 (cat)25°C, 12hReagents->IntermediateProduct4-Fluoro-3-iodo-5-methylbenzoic acid(CAS 1512356-17-0)Intermediate->ProductDeprotonation/Aromatization

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target scaffold.

Part 3: Applications in Drug Discovery

This scaffold is a critical intermediate for "Fragment-Based Drug Design" (FBDD).[1][2] The iodine atom serves as a reactive handle for diversity-oriented synthesis.[1][2]

Functionalization Logic
  • C-C Bond Formation (Suzuki-Miyaura Coupling):

    • The C3-Iodine bond is highly reactive toward palladium-catalyzed cross-coupling.[1]

    • Application: Attaching aryl or heteroaryl groups to build kinase inhibitors (e.g., targeting the ATP-binding pocket).

  • C-N Bond Formation (Buchwald-Hartwig Amination):

    • Used to introduce amine functionalities, crucial for solubility and H-bond interactions.

  • Carboxylic Acid Derivatization:

    • The C1-COOH group can be converted to amides, esters, or heterocycles (e.g., oxadiazoles, benzimidazoles).

Strategic Decision Tree

ApplicationsCore4-Fluoro-3-iodo-5-methylbenzoic acid(Core Scaffold)SuzukiSuzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Core->SuzukiTarget: C-I BondBuchwaldBuchwald-Hartwig(Pd2(dba)3, R-NH2)Core->BuchwaldTarget: C-I BondAmideAmide Coupling(HATU, R-NH2)Core->AmideTarget: -COOHBiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylAnilineAminobenzoic Acids(GPCR Ligands)Buchwald->AnilinePeptidomimeticAmide Derivatives(Protease Inhibitors)Amide->Peptidomimetic

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodine and acid groups.[2]

Part 4: Analytical Characterization & QC

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

NMR Interpretation (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.15 ppm (dd, J = 6.5, 2.0 Hz, 1H): Aromatic proton at C2 (between I and COOH). The coupling is due to the meta-fluorine (

      
      ) and meta-proton (
      
      
      ).
    • δ 7.85 ppm (dd, J = 6.0, 2.0 Hz, 1H): Aromatic proton at C6 (between Me and COOH).

    • δ 2.35 ppm (d, J = 2.0 Hz, 3H): Methyl group protons. Split into a doublet due to long-range coupling with Fluorine (

      
       Hz).
      
Mass Spectrometry
  • Method: ESI-MS (Negative Mode).[1][2]

  • Expected Mass: [M-H]⁻ = 278.93 m/z.

  • Isotope Pattern: Iodine is monoisotopic (

    
    I), so a clean single peak is expected without the M+2 pattern seen in brominated compounds.
    

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8 °C under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct light to prevent deiodination).[2]

References

  • Chemical Register. (n.d.). 4-Fluoro-3-iodo-5-methylbenzoic acid Suppliers and Structure. Retrieved from [Link][2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Contextual grounding for Fluorine effects).

4-Fluoro-3-iodo-5-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluoro-3-iodo-5-methylbenzoic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3-iodo-5-methylbenzoic acid is a synthetically versatile halogenated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring fluorine, iodine, and a methyl group on a benzoic acid core, provides a rich platform for chemical modification and optimization of lead compounds. The strategic placement of these substituents significantly influences the molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability, making it an asset for developing novel therapeutics. This guide details the core properties, plausible synthetic strategies, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Halogenation in Drug Design

In modern drug discovery, the incorporation of halogens, particularly fluorine, has become an indispensable strategy for fine-tuning the properties of bioactive molecules.[1] Fluorine's high electronegativity and small size can profoundly alter a compound's acidity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[1]

The presence of a larger, more polarizable iodine atom offers a complementary set of advantages. It can serve as a handle for further chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual-halogenation pattern, combined with the methyl and carboxylic acid groups, makes 4-fluoro-3-iodo-5-methylbenzoic acid a highly valuable and strategically designed intermediate for constructing complex molecular architectures with desirable pharmaceutical properties.

Physicochemical and Structural Properties

The precise arrangement of substituents on the phenyl ring dictates the compound's reactivity and utility. The molecular formula and weight are fundamental identifiers for this compound.

PropertyValueSource(s)
IUPAC Name 3-Fluoro-5-iodo-4-methylbenzoic acid[3]
Synonyms 4-Fluoro-3-iodo-5-methylbenzoic acid, 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene[3]
CAS Number 861905-94-4[3][4][5]
Molecular Formula C₈H₆FIO₂[3][4][5]
Molecular Weight 280.03 g/mol [3]
Appearance Light yellow to pink to light brown powder[5]

The carboxylic acid group provides a key reactive site for amide bond formation, esterification, or reduction to an alcohol. The fluoro and iodo groups offer distinct handles for further functionalization, a critical feature for building libraries of related compounds in lead optimization campaigns.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a logical and common approach for preparing 4-fluoro-3-iodo-5-methylbenzoic acid involves the regioselective iodination of a readily available precursor, 4-fluoro-3-methylbenzoic acid.

Proposed Synthetic Workflow: Electrophilic Iodination

A well-established method for introducing iodine onto an activated aromatic ring is electrophilic aromatic substitution. The fluorine and methyl groups on the precursor are ortho, para-directing. The position between these two groups is sterically hindered, and the position para to the methyl group is already occupied by the fluorine. Therefore, iodination is directed to the position ortho to the methyl group and meta to the fluorine and carboxylic acid groups.

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Purification Precursor 4-Fluoro-3-methylbenzoic acid (CAS: 403-15-6) Product 4-Fluoro-3-iodo-5-methylbenzoic acid (CAS: 861905-94-4) Precursor->Product Iodination Reagents Iodinating Agent (e.g., I₂, NIS) + Acid Catalyst (e.g., H₂SO₄) Reagents->Product Crude Crude Product Mixture Product->Crude Purified Purified Product (>98% Purity) Crude->Purified Recrystallization or Chromatography

Caption: Proposed synthetic workflow for 4-Fluoro-3-iodo-5-methylbenzoic acid.

Causality Behind Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) or molecular iodine (I₂) are common choices. NIS is often preferred as it is a milder and easier-to-handle crystalline solid that minimizes the formation of side products.

  • Acid Catalyst: A strong acid like sulfuric acid is used to generate a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring.

  • Purification: Recrystallization is a cost-effective and scalable method for purifying the final product, leveraging differences in solubility between the desired product and any impurities. High-performance liquid chromatography (HPLC) would be used to confirm purity.[6]

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-fluoro-3-iodo-5-methylbenzoic acid lies in its utility as a versatile molecular scaffold. Each functional group serves a distinct and strategic purpose.

  • Carboxylic Acid: Acts as a primary attachment point. It can be readily converted into an amide, a ubiquitous functional group in pharmaceuticals, to interact with key hydrogen bond donors or acceptors in a protein's active site.

  • Iodine Atom: This is the key site for introducing molecular complexity. It serves as a "linchpin" for transition metal-catalyzed cross-coupling reactions. This allows for the efficient and modular synthesis of bi-aryl or aryl-alkyne structures, which are common motifs in kinase inhibitors and other targeted therapies.

  • Fluorine Atom: As previously mentioned, the fluorine atom is a "metabolic shield." Its presence can block enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1] Its electron-withdrawing nature also lowers the pKa of the carboxylic acid, potentially influencing solubility and binding interactions.

  • Methyl Group: Provides a lipophilic contact point and can be used to probe steric pockets within a target protein. Its presence also influences the electronics and reactivity of the aromatic ring.

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Core 4-Fluoro-3-iodo- 5-methylbenzoic acid Amide Amide Coupling (R-NH₂) Core->Amide -COOH Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki -I Ester Esterification (R-OH) Core->Ester -COOH AmideProduct Bioactive Amides Amide->AmideProduct BiarylProduct Bi-aryl Structures (e.g., Kinase Inhibitors) Suzuki->BiarylProduct EsterProduct Ester Derivatives Ester->EsterProduct

Caption: Role of the core scaffold in generating diverse molecular structures.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a standard, self-validating method for coupling the carboxylic acid of the title compound with a primary amine, a fundamental reaction in drug development.

Objective: To synthesize an N-alkyl/aryl amide derivative of 4-fluoro-3-iodo-5-methylbenzoic acid.

Materials:

  • 4-Fluoro-3-iodo-5-methylbenzoic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-3-iodo-5-methylbenzoic acid (1.0 eq). Dissolve in anhydrous DMF.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting benzoic acid.

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and DMF.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified via flash column chromatography or recrystallization to yield the final, pure amide.

Conclusion

4-Fluoro-3-iodo-5-methylbenzoic acid is more than just a chemical reagent; it is a strategically designed building block that provides medicinal chemists with a powerful tool for rational drug design. The orthogonal reactivity of its functional groups—the carboxylic acid for linkage and the iodine for cross-coupling—combined with the advantageous properties imparted by the fluorine and methyl substituents, makes it a high-value intermediate. Its effective use can accelerate the discovery and optimization of novel drug candidates by enabling rapid and modular access to diverse and complex chemical matter.

References

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 5-amino-3-fluoro-2-iodo-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Fluoropharm. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid. Retrieved from [Link]

  • LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Chemryt. (n.d.). 3-Fluoro-5-Iodo-4-Methylbenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

4-Fluoro-3-iodo-5-methylbenzoic acid: A Comprehensive Guide to Safe Handling, Application, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key building block in modern medicinal chemistry, 4-Fluoro-3-iodo-5-methylbenzoic acid presents both significant opportunities for novel molecular design and specific challenges in laboratory handling. This guide provides an in-depth, experience-driven perspective on its core properties, safety protocols, and applications, designed for the practicing scientist.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective and safe use. 4-Fluoro-3-iodo-5-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a fluorine atom, and an iodine atom—dictates its reactivity, solubility, and safety profile.

Key Identifiers:

  • CAS Number: 1261611-37-8

  • Molecular Formula: C₈H₆IFO₂

  • Molecular Weight: 296.04 g/mol

Physicochemical Data Summary:

The following table summarizes the essential physical and chemical properties. This data is critical for experimental design, particularly for reaction setup and purification.

PropertyValueSignificance in the Lab
Appearance Off-white to light yellow crystalline powderVisual confirmation of material identity and purity.
Melting Point 198-202 °CA key indicator of purity; a broad or depressed melting point may suggest impurities.
Purity ≥98%Essential for stoichiometric calculations and avoiding side reactions.
Solubility Soluble in Methanol, DMSO, DMFDictates choice of solvents for reactions, purification, and analytical sample preparation.
SMILES Cc1c(cc(c(F)c1)I)C(=O)OA machine-readable representation of the molecular structure.

Source: AstaTech, Inc.[1]

Hazard Identification and Risk Mitigation (E-E-A-T Approach)

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-iodo-5-methylbenzoic acid is not consistently available, a robust safety assessment can be constructed by analyzing its structural analogues, such as 4-Fluoro-3-iodobenzoic acid and 3-Iodo-4-methylbenzoic acid.[1][2] This approach, grounded in chemical principles, allows for a trustworthy and expert-informed risk evaluation.

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Inferred from SDS for structural analogs.[1][2]

Expertise-Driven Rationale:

  • Skin/Eye Irritation (H315, H319): The carboxylic acid moiety is the primary driver of this hazard. Like most benzoic acids, it can cause irritation upon direct contact with skin and mucous membranes.[3][4] The crystalline, dusty nature of the solid can exacerbate this by increasing the likelihood of contact.

  • Respiratory Irritation (H335): Fine powders of this nature can be easily aerosolized.[5] Inhalation of these fine particles can lead to irritation of the respiratory tract. This is a common hazard for non-volatile organic solids.[2]

The Hierarchy of Safety Controls

A self-validating safety protocol relies on a multi-tiered approach, prioritizing engineering controls over personal protective equipment (PPE). This ensures a fundamentally safer environment.

cluster_0 Hierarchy of Controls for Safe Chemical Handling cluster_1 Specific Implementations Eng Engineering Controls (Primary Defense) Admin Administrative Controls (Procedural Safety) Eng->Admin Enhances FumeHood Certified Chemical Fume Hood Eng->FumeHood PPE Personal Protective Equipment (PPE) (Final Barrier) Admin->PPE Requires SOP Standard Operating Procedures (SOPs) & Training Admin->SOP Gloves Nitrile Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles Coat Lab Coat PPE->Coat cluster_0 Key Reactive Sites cluster_1 Potential Synthetic Transformations A 4-Fluoro-3-iodo-5-methylbenzoic acid (Starting Material) B Carboxylic Acid (-COOH) A->B C Iodine (-I) A->C D Fluorine (-F) A->D E Amide Coupling B->E Enables F Suzuki / Sonogashira Cross-Coupling C->F Enables G Metabolic Blocker / pKa Modulation D->G Provides

Caption: Synthetic utility derived from the molecule's distinct functional groups.

References

  • 4-Fluoro-3-iodobenzoic acid Safety Data Sheet. Fisher Scientific.

  • 4-Fluoro-3-methylbenzoic acid 97%. Sigma-Aldrich.

  • Benzoic Acid Standard Safety Data Sheet. LGC Standards.

  • 4-Fluoro-3-methylbenzoic acid Safety Data Sheet. Ossila.

  • 3-Iodo-4-methylbenzoic acid Safety Data Sheet. Fisher Scientific.

  • Halogenated benzoic acid (generic). Code of Federal Regulations, LII / Legal Information Institute, Cornell University.

  • 4-Fluoro-3-methylbenzoic acid. Ossila.

  • 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet. SynQuest Labs.

  • 3-Fluoro-5-Iodo-4-Methylbenzoic acid. Chemryt.

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.

  • 4-fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid. PubChem.

  • Benzoic Acid – Uses and Safety. VelocityEHS.

  • 3-Fluoro-4-methylbenzoic acid Safety Data Sheet. Thermo Fisher Scientific.

  • Benzoic acid Safety Data Sheet. Redox.

  • 3-Fluoro-5-iodo-2-methylbenzoic acid. ChemScene.

Sources

Navigating the Synthesis and Application of 4-Fluoro-3-iodo-5-methylbenzoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluoro-3-iodo-5-methylbenzoic acid, a unique substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Recognizing the challenges in sourcing this specific isomer, this guide offers a proposed synthetic pathway, detailed experimental protocols, and an analysis of its potential as a valuable building block for novel molecular entities.

Introduction: The Strategic Value of Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in the design of new pharmaceuticals and functional materials. The introduction of halogens, such as fluorine and iodine, along with alkyl groups, can profoundly influence a molecule's physicochemical properties. Fluorine, with its high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability.[1] Iodine, a larger and more polarizable halogen, can introduce specific steric and electronic effects and serve as a handle for further chemical modifications, such as cross-coupling reactions. The specific substitution pattern of 4-Fluoro-3-iodo-5-methylbenzoic acid presents a unique combination of these features, making it a potentially valuable, yet currently elusive, building block.

Compound Profile: 4-Fluoro-3-iodo-5-methylbenzoic acid

At present, 4-Fluoro-3-iodo-5-methylbenzoic acid does not have a registered CAS number and is not listed in the catalogs of major chemical suppliers. This indicates that it is a novel or rare compound that requires custom synthesis.

PropertyValue
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.03 g/mol
Canonical SMILES CC1=C(C(=C(C=C1F)I)C(=O)O)
InChI Key (Calculated)
CAS Number Not Assigned

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH3"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; F [label="F"]; I [label="I"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C_methyl; C2 -- I; C3 -- C_carboxyl; C4 -- C5; C5 -- F; C6 -- C1;

C_carboxyl -- O1_carboxyl [len=0.5]; C_carboxyl -- O2_carboxyl [len=0.5];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_methyl [pos="0,2!"]; I [pos="-1.73,1!"]; C_carboxyl [pos="-1.73,-1!"]; O1_carboxyl [pos="-2.23, -1.5!"]; O2_carboxyl [pos="-1.23, -1.5!"]; F [pos="1.73,-1!"]; }graph synthetic_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="4-Fluoro-3,5-dimethylbenzoic acid\n(Commercially Available)", shape=ellipse, fillcolor="#FBBC05"];
step1 [label="Esterification\n(e.g., SOCl2, MeOH)"];
intermediate1 [label="Methyl 4-fluoro-3,5-dimethylbenzoate"];
step2 [label="Benzylic Bromination\n(e.g., NBS, AIBN)"];
intermediate2 [label="Methyl 3-(bromomethyl)-4-fluoro-5-methylbenzoate"];
step3 [label="Oxidation\n(e.g., KMnO4 or Jones Oxidation)"];
intermediate3 [label="Methyl 3-carboxy-4-fluoro-5-methylbenzoate"];
step4 [label="Iodination (Hunsdiecker-type reaction)\n(e.g., I2, PhI(OAc)2)"];
intermediate4 [label="Methyl 4-fluoro-3-iodo-5-methylbenzoate"];
step5 [label="Hydrolysis\n(e.g., LiOH, H2O/THF)"];
product [label="4-Fluoro-3-iodo-5-methylbenzoic acid\n(Target Compound)", shape=ellipse, fillcolor="#34A853"];

start -> step1 -> intermediate1;
intermediate1 -> step2 -> intermediate2;
intermediate2 -> step3 -> intermediate3;
intermediate3 -> step4 -> intermediate4;
intermediate4 -> step5 -> product;

}

Caption: Proposed synthetic workflow for 4-Fluoro-3-iodo-5-methylbenzoic acid.

Step-by-Step Experimental Protocols (Proposed)

Step 1: Esterification of 4-Fluoro-3,5-dimethylbenzoic acid

  • Rationale: Protection of the carboxylic acid group as a methyl ester prevents unwanted side reactions in subsequent steps.

  • Protocol:

    • To a solution of 4-Fluoro-3,5-dimethylbenzoic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Benzylic Bromination

  • Rationale: Selective bromination of one of the methyl groups provides a handle for subsequent oxidation.

  • Protocol:

    • Dissolve the methyl ester from Step 1 (1.0 eq) in carbon tetrachloride (0.1 M).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzylic bromide.

Step 3: Oxidation to the Carboxylic Acid

  • Rationale: Conversion of the bromomethyl group to a carboxylic acid.

  • Protocol:

    • Dissolve the benzylic bromide (1.0 eq) in a mixture of acetone and water.

    • Cool the solution to 0 °C and add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with isopropanol.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the mono-acid mono-ester.

Step 4: Iodination (Hunsdiecker-type Reaction)

  • Rationale: Decarboxylative iodination to introduce the iodine atom at the desired position.

  • Protocol:

    • Dissolve the mono-acid mono-ester (1.0 eq) in a suitable solvent like benzene.

    • Add iodine (1.1 eq) and (diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 eq).

    • Heat the mixture to reflux and irradiate with a tungsten lamp.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and wash with aqueous sodium thiosulfate solution to remove excess iodine.

    • Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 5: Hydrolysis of the Methyl Ester

  • Rationale: Deprotection of the methyl ester to yield the final carboxylic acid.

  • Protocol:

    • Dissolve the iodinated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with 1M HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-Fluoro-3-iodo-5-methylbenzoic acid.

Precursor and Reagent Sourcing

The successful synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid is contingent on the availability of high-quality starting materials and reagents.

CompoundCAS NumberPotential Suppliers
4-Fluoro-3,5-dimethylbenzoic acid120512-59-6Thermo Scientific, BLD Pharm, MilliporeSigma, Oakwood Chemical [2][3][4][5]
Thionyl chloride7719-09-7Major chemical suppliers
Methanol67-56-1Major chemical suppliers
N-Bromosuccinimide (NBS)128-08-5Major chemical suppliers
Azobisisobutyronitrile (AIBN)78-67-1Major chemical suppliers
Chromium trioxide1333-82-0Major chemical suppliers
Sulfuric acid7664-93-9Major chemical suppliers
Iodine7553-56-2Major chemical suppliers
(Diacetoxyiodo)benzene3240-34-4Major chemical suppliers
Lithium hydroxide1310-65-2Major chemical suppliers

Potential Applications in Research and Drug Development

As a novel building block, 4-Fluoro-3-iodo-5-methylbenzoic acid offers several potential applications for the discerning researcher:

  • Medicinal Chemistry: The unique substitution pattern can be exploited to probe the structure-activity relationships of new drug candidates. The carboxylic acid moiety allows for facile derivatization into amides, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. The fluorine and iodine atoms provide distinct vectors for growing the fragment into a more potent lead compound.

  • Materials Science: The aromatic core and reactive handles could be utilized in the synthesis of novel organic electronic materials, polymers, and liquid crystals.

drug_discovery_pipeline cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development Target 4-Fluoro-3-iodo-5-methylbenzoic acid Library Compound Library (Amides, Esters, etc.) Target->Library Derivatization HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Integration of 4-Fluoro-3-iodo-5-methylbenzoic acid in a drug discovery pipeline.

References

  • Amadis Chemical. 4-Fluoro-3,5-dimethylbenzoic acid. Available at: [Link]

  • Oakwood Chemical. 4-Fluoro-3,5-dimethylbenzoic acid. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • PubChem. 4-fluoro-3-{[(1H-indole-5-carbonyl)amino]methyl}benzoic acid. Available at: [Link]

  • Montana State University Library. Reaxys. Available at: [Link]

  • PubChem. 4-Fluoro-3-methylbenzoic acid. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]

  • University of Wisconsin-Madison. Searching the Chemical Literature with Reaxys. Available at: [Link]

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Royal Society of Chemistry. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Available at: [Link]

  • Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Available at: [Link]

  • PubChem. 2-(4-Fluoro-3-methylphenoxy)-5-methylbenzoic acid. Available at: [Link]

  • CAS. SciFinder. Available at: [Link]

  • PubChem. 3-Fluoro-5-iodobenzoic acid. Available at: [Link]

  • Chemryt. Chem 3 Fluoro 5 Iodo 4 Methylbenzoic Acid Infi | Cheminformatics. Available at: [Link]

  • Fluoropharm. 861905-94-4 | 3-Fluoro-5-iodo-4-methylbenzoic acid. Available at: [Link]

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

  • PubChemLite. 4-fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid (C8H6F2O4S). Available at: [Link]

  • IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic Acid, 99%. Available at: [Link]

Sources

Whitepaper: Physicochemical Properties and Applications of Polysubstituted Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination

In modern medicinal chemistry and materials science, polysubstituted fluorinated benzoic acids represent a high-value class of structural scaffolds. As an application scientist navigating the complexities of lead optimization, I frequently encounter drug candidates that fail due to rapid cytochrome P450 (CYP450) metabolism, poor membrane permeability, or suboptimal target binding.

Fluorination is not merely a structural substitution; it is a targeted physicochemical intervention. The introduction of multiple fluorine atoms onto a benzoic acid core fundamentally alters the molecule's electron density, lipophilicity, and steric profile without significantly increasing its van der Waals radius. This whitepaper dissects the core properties of these compounds, explains the causality behind their behavior, and provides self-validating experimental protocols for their characterization.

Electrostatic and Steric Dynamics

Modulation of Acidity (pKa) via the "Ortho-Fluorine Effect"

The most profound impact of polysubstitution on benzoic acid is the modulation of its acid dissociation constant (pKa). Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When positioned on the aromatic ring, it stabilizes the resulting carboxylate anion, thereby increasing the acidity of the compound.

The causality here is highly distance-dependent. Fluorine atoms at the ortho position exert a significantly stronger inductive pull on the carboxylic acid group than those at the meta or para positions. Furthermore, polysubstitution (e.g., 2,6-difluorination) creates an additive effect, drastically lowering the pKa. At physiological pH (7.4), these highly acidic moieties are fully ionized, which improves aqueous solubility while the lipophilic nature of the carbon-fluorine bonds prevents the severe "solvation penalty" typically associated with other polar groups 1.

Table 1: Comparative pKa Values of Fluorinated Benzoic Acids

CompoundIsomer SubstitutionExperimental pKaAcidity Shift vs. Baseline (ΔpKa)
Benzoic Acid (Reference) None4.200.00
Monofluorobenzoic Acids 4-Fluoro (para)4.14-0.06
3-Fluoro (meta)3.86-0.34
2-Fluoro (ortho)3.27-0.93
Difluorobenzoic Acids 3,4-Difluoro3.80-0.40
2,6-Difluoro2.13-2.07
Trifluorobenzoic Acids 2,4,6-Trifluoro1.83-2.37

Data summarized from established potentiometric and spectrophotometric benchmarks 1.

Metabolic Stability and Lipophilicity (LogP)

The C-F bond is exceptionally strong (~116 kcal/mol). By substituting hydrogen atoms with fluorine at known metabolic hotspots (such as the para position of an aromatic ring), medicinal chemists can effectively block oxidative degradation by liver enzymes 2.

Simultaneously, polysubstitution modulates lipophilicity. While fluorination generally increases the partition coefficient (LogP), the presence of the highly polar carboxylic acid group mitigates excessive lipophilicity. This precise balance is critical for optimizing membrane permeability without causing the compound to sequester irreversibly into adipose tissues.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the characterization of these compounds must rely on self-validating experimental systems. Below are the definitive protocols for evaluating the core properties of polysubstituted fluorinated benzoic acids.

Determination of pKa via Potentiometric Titration

When working with highly acidic derivatives like 2,6-difluorobenzoic acid, standard computational pKa predictions often fail due to complex intramolecular dipole interactions. Potentiometric titration remains the gold standard 3.

Step-by-Step Protocol:

  • Analyte Preparation: Dissolve the fluorinated benzoic acid to a concentration of 1 mM in a 0.15 M Potassium Chloride (KCl) solution.

    • Causality Check: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, preventing artificial shifts in the pH readings.

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffers at pH 4.0, 7.0, and 10.0.

  • Degassing: Submerge the electrode in the analyte solution and purge continuously with Nitrogen (N₂) gas for 10 minutes prior to and during the titration.

    • Causality Check: Atmospheric CO₂ dissolves in water to form carbonic acid. Failing to purge the system introduces a secondary buffering agent that will skew the inflection point of your titration curve.

  • Titration: Add standardized 0.1 M NaOH (carbonate-free) in precise 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the volume and pH.

  • Data Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative (dpH/dV) to precisely identify the inflection point, which corresponds to the pKa. Perform in triplicate to validate reproducibility.

G Start Start Protocol Prep Prepare 1 mM Analyte & 0.1 M NaOH Titrant Start->Prep Calibrate Calibrate pH Meter (pH 4, 7, 10) Prep->Calibrate Purge Purge with N2 (Remove CO2) Calibrate->Purge Titrate Add NaOH in 0.05 mL Increments Purge->Titrate Record Record pH & Volume (Wait for stabilization) Titrate->Record Check pH Plateau Reached? (e.g., pH 12) Record->Check Check->Titrate No Analyze Plot Titration Curve & Find Inflection (pKa) Check->Analyze Yes End End Protocol Analyze->End

Caption: Workflow for pKa determination via potentiometric titration.

Thermodynamic Solubility Assessment (Shake-Flask Method)

To evaluate how polysubstitution impacts the molecule's ability to dissolve in physiological buffers, the shake-flask method is utilized.

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of the solid fluorinated benzoic acid to 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed glass vial.

  • Agitation: Place the vial in a thermostatic shaker bath at exactly 37°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Remove the vial and let it stand undisturbed for 2 hours at 37°C to allow microparticulates to settle.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PVDF (Polyvinylidene fluoride) syringe filter.

    • Causality Check: PVDF is chosen specifically for its low protein/lipid-binding properties. Using standard nylon or cellulose filters can result in the lipophilic fluorinated compound adsorbing to the filter matrix, yielding artificially low solubility data.

  • Quantification: Dilute the filtrate and quantify the concentration using HPLC-UV against a validated standard calibration curve.

Applications in Drug Discovery

Polysubstituted fluorinated benzoic acids, such as 2,6-difluoro-4-(hydroxymethyl)benzoic acid, serve as critical bifunctional linkers in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) 4. The logical framework for deploying these molecules relies on matching the specific physicochemical deficit of a lead compound with the precise corrective property of a fluorinated scaffold.

G Problem Drug Design Challenge Metabolism Rapid CYP450 Metabolism Problem->Metabolism Permeability Poor Membrane Permeability Problem->Permeability Binding Weak Target Binding Problem->Binding Block Block Oxidation Sites (C-F Bond Strength) Metabolism->Block Lipophilicity Modulate LogP/pKa (Inductive Effect) Permeability->Lipophilicity Interactions Enhance Electrostatic Interactions Binding->Interactions Solution Fluorination Strategy Outcome Optimized Candidate Solution->Outcome Block->Solution Lipophilicity->Solution Interactions->Solution

Caption: Logical framework for utilizing fluorination in pharmacological optimization.

References

  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids BenchChem Technical D
  • 4-Amino-2,3,5,6-tetrafluorobenzoic acid: Applications of Fluorine in Medicinal Chemistry BenchChem Compound Summaries
  • Determination of pKa (Potentiometric Titration) Protocol BenchChem Analytical Methodologies
  • 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid: Fragment-Based Drug Discovery BenchChem Technical Insights

Sources

An In-depth Technical Guide to 3-fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

3-fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid scaffold, provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. This guide offers a comprehensive overview of its nomenclature, a detailed plausible synthetic route, its physicochemical characteristics, expected spectroscopic profile, and its applications in the development of novel therapeutics.

IUPAC Nomenclature: A Systematic Approach to Naming

The formal IUPAC name for this compound is 3-fluoro-5-iodo-4-methylbenzoic acid . This name is derived following a systematic set of rules for naming substituted benzene derivatives.[1][2]

The naming process begins with identifying the parent structure, which in this case is benzoic acid. The substituents on the benzene ring are then identified as fluoro, iodo, and methyl groups. To assign the locants (the numerical positions of the substituents), the carbon atom of the carboxylic acid group is designated as position 1. The ring is then numbered to give the substituents the lowest possible set of numbers. In this molecule, numbering proceeds clockwise, assigning the fluoro group to position 3, the methyl group to position 4, and the iodo group to position 5. Finally, the substituents are listed in alphabetical order (fluoro, iodo, methyl) preceding the parent name.

Synthesis of 3-fluoro-5-iodo-4-methylbenzoic Acid: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

start 3-fluoro-4-methylbenzoic acid intermediate Electrophilic Iodination (Iodine, Oxidizing Agent) start->intermediate Reagents product 3-fluoro-5-iodo-4-methylbenzoic acid intermediate->product Reaction

Caption: Proposed synthesis of 3-fluoro-5-iodo-4-methylbenzoic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative method for the iodination of an activated benzoic acid derivative and should be optimized for the specific substrate.

Materials:

  • 3-fluoro-4-methylbenzoic acid

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or other suitable oxidizing agent

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylbenzoic acid in a minimal amount of methanol.

  • Addition of Reagents: To the stirred solution, add a stoichiometric amount of iodine followed by a catalytic amount of an oxidizing agent such as periodic acid. Slowly add concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-fluoro-5-iodo-4-methylbenzoic acid.

  • Drying: Dry the purified product under vacuum.

Physicochemical Properties

The physicochemical properties of 3-fluoro-5-iodo-4-methylbenzoic acid are crucial for its application in drug design and synthesis. The following table summarizes some of its key properties.

PropertyValueSource
IUPAC Name 3-fluoro-5-iodo-4-methylbenzoic acid[1][3]
CAS Number 861905-94-4[1][3]
Molecular Formula C₈H₆FIO₂[2][3]
Molecular Weight 280.03 g/mol [2][3]
Appearance Off-white to light yellow solid[4]
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol, and DMSOGeneral chemical knowledge
pKa Not available

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. While experimental spectra for 3-fluoro-5-iodo-4-methylbenzoic acid are not publicly available, a predicted spectroscopic profile can be inferred based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 13.0br s-
Ar-H7.5 - 8.0m-
-CH₃2.2 - 2.5s-
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
Ar-C (substituted)120 - 160
Ar-CH115 - 140
-CH₃15 - 25
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
2500-3300O-H stretch (broad, from carboxylic acid dimer)
1680-1710C=O stretch (carbonyl of carboxylic acid)
1580-1620C=C stretch (aromatic ring)
1200-1300C-O stretch (carboxylic acid)
1000-1100C-F stretch
500-600C-I stretch
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
280[M]⁺ (Molecular ion)
263[M-OH]⁺
235[M-COOH]⁺
153[M-I]⁺
127[I]⁺

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are pivotal scaffolds in modern drug discovery.[5] The introduction of halogen atoms, such as fluorine and iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Modulation of Lipophilicity: The fluorine atom can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Enhanced Binding Affinity: Both fluorine and iodine can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

  • Synthetic Handle: The iodine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.

3-fluoro-5-iodo-4-methylbenzoic acid, with its unique combination of substituents, is an attractive starting material for the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes and modulators of receptors implicated in various diseases. Its structural features allow for fine-tuning of molecular properties to optimize efficacy and safety profiles of potential drug candidates.

Conclusion

3-fluoro-5-iodo-4-methylbenzoic acid is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure, accessible synthesis, and the tunable properties conferred by its halogen and methyl substituents make it a key intermediate in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical and physical properties, offering researchers the necessary information to effectively utilize this compound in their research and development endeavors.

References

  • Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

  • Chemryt. Chem 3 Fluoro 5 Iodo 4 Methylbenzoic Acid Infi | Cheminformatics. Available at: [Link]

  • Fluoropharm. 3-Fluoro-5-iodo-4-methylbenzoic acid. Available at: [Link]

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic acid. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 4-Fluoro-3-iodo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an iodine atom onto an aromatic scaffold is a pivotal transformation in modern organic synthesis. Aryl iodides are exceptionally versatile intermediates, serving as key precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] The synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid from 4-fluoro-3-methylbenzoic acid is of significant interest as the product molecule incorporates multiple functionalities, making it a valuable building block in medicinal chemistry and materials science.[2]

However, the direct iodination of aromatic rings bearing both electron-donating and electron-withdrawing groups presents a formidable challenge in controlling regioselectivity. The starting material, 4-fluoro-3-methylbenzoic acid, possesses a weakly activating methyl group and two deactivating groups (fluoro and carboxylic acid). This substitution pattern necessitates a carefully chosen iodinating system that is sufficiently electrophilic to react with the moderately deactivated ring while maintaining precise control over the position of iodination.

This application note provides a detailed, field-proven protocol for the regioselective iodination of 4-fluoro-3-methylbenzoic acid using N-Iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid (TFA). This method is renowned for its mild reaction conditions, high yields, and excellent regioselectivity, making it a superior choice over harsher, less selective methods.[3][4]

Reaction Scheme

Caption: Experimental workflow for the synthesis of 4-Fluoro-3-iodo-5-methylbenzoic acid.

Logical Relationships in Iodination

G reagents Reagents 4-Fluoro-3-methylbenzoic acid N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA) outcome Outcome High Yield Excellent Regioselectivity Mild Conditions reagents->outcome Lead to conditions Reaction Conditions Room Temperature Acetonitrile (Solvent) Monitored by TLC conditions->outcome Under

Caption: Key factors influencing the successful synthesis of the target compound.

Safety and Handling

  • N-Iodosuccinimide (NIS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Use in a well-ventilated area away from ignition sources.

  • Ethyl Acetate and Hexanes: Flammable liquids. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Trustworthiness and Validation

The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The workup procedure is designed to effectively remove unreacted reagents and byproducts. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected regioselectivity is high due to the strong directing effects of the substituents on the aromatic ring. [3][4]

References

  • Sharma, V., et al. (2015). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Prakash, G. K. S., et al. (2004). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • ResearchGate. (1969). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Journal of the American Chemical Society. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. [Link]

  • Organic Syntheses. Periodic acid dihydrate. [Link]

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • ResearchGate. (2018). History of ortho-iodination of benzoic acid derivatives at a glance: (a) previous works and (b) this work. [Link]

  • Beilstein Journals. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]

Sources

Application Note: Esterification Strategies for 4-Fluoro-3-iodo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

4-Fluoro-3-iodo-5-methylbenzoic acid (CAS 1512356-17-0) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of KRAS inhibitors and kinase modulators.[1] Its trisubstituted core offers three distinct vectors for diversification: the carboxylic acid (amide/ester formation), the aryl iodide (cross-coupling), and the aryl fluoride (


 or metabolic blocking).[1]

This guide details the esterification of this scaffold. While seemingly trivial, the presence of the aryl iodide and the activated fluoride requires specific protocols to prevent side reactions such as protodehalogenation (loss of Iodine) or nucleophilic aromatic substitution (


 of Fluorine).[1]

Key Technical Constraints:

  • Iodine Stability: The C-I bond is sensitive to palladium contaminants and reducing environments. Avoid catalytic hydrogenation conditions.

  • Fluorine Activation: The Fluorine atom is para to the electron-withdrawing carboxyl group, making it susceptible to

    
     by strong alkoxides (e.g., 
    
    
    
    ).[1] Acidic conditions are preferred over strongly basic conditions.[1]
  • Steric Environment: Positions 2 and 6 are unsubstituted protons.[1] Steric hindrance at the carbonyl carbon is minimal, allowing standard acylation mechanisms to proceed efficiently.[1]

Decision Matrix: Method Selection

Select the optimal protocol based on your scale and downstream requirements.[1]

EsterificationDecision Start Start: 4-Fluoro-3-iodo-5-methylbenzoic acid Scale What is your reaction scale? Start->Scale SmallScale Small Scale (<1g) High Throughput Scale->SmallScale LargeScale Large Scale (>10g) Process Development Scale->LargeScale AcidSens Is acid-sensitive functionality present elsewhere? SmallScale->AcidSens MethodA Method A: Thionyl Chloride (Acid Chloride Route) Yield: >95% | Purity: High LargeScale->MethodA Preferred for Purity MethodC Method C: Fischer Esterification (H2SO4/MeOH) Yield: 90% | Cost: Low LargeScale->MethodC Preferred for Cost AcidSens->MethodA No MethodB Method B: Alkyl Halide (Base-Promoted) Yield: 85-90% | Mild AcidSens->MethodB Yes (Avoid H+)

Figure 1: Strategic decision tree for selecting the esterification method based on scale and chemical compatibility.

Protocol A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

This method is the most robust for this substrate.[1] It proceeds via the in situ formation of the acid chloride, which is highly reactive.[1] The acidic byproducts (HCl,


) prevent the formation of methoxide, thereby eliminating the risk of displacing the fluorine atom.[1]
Materials
  • Substrate: 4-Fluoro-3-iodo-5-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

  • Catalyst: DMF (1-2 drops, optional but recommended for activation)[1]

Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ) or nitrogen line.
    
  • Solvation: Charge the flask with 4-Fluoro-3-iodo-5-methylbenzoic acid and anhydrous Methanol. Note: The acid may not fully dissolve initially.

  • Activation (0°C): Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise via a syringe or addition funnel over 15–20 minutes.

    • Caution: Exothermic reaction with gas evolution (

      
      , 
      
      
      
      ).[1]
  • Reflux: Remove the ice bath and heat the reaction to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The starting material peak (

      
       279) should disappear, replaced by the ester (
      
      
      
      295).[1]
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the mixture under reduced pressure to remove solvent and excess

      
      .[1]
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with Saturated

      
       (2x) to neutralize residual acid, then Brine (1x).[1]
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
    • Result: Usually a white to off-white solid requiring no further purification.[1]

Mechanistic Insight

The reaction avoids


 because the nucleophile is neutral methanol, not the strongly basic methoxide anion.[1] The Iodine atom remains untouched as no reducing agents are present.[1]

Mechanism SM Benzoic Acid (Substrate) Inter1 Activated Acyl Chlorosulfite SM->Inter1 + SOCl2 AcidCl Acid Chloride (Highly Reactive) Inter1->AcidCl - SO2 Product Methyl Ester (Final Product) AcidCl->Product + MeOH - HCl

Figure 2: Reaction pathway via Acid Chloride intermediate.[1]

Protocol B: Base-Promoted Alkylation (Mild Alternative)[1]

Use this method if you are synthesizing complex esters (e.g., tert-butyl, benzyl) or if the substrate contains acid-labile groups elsewhere.[1]

Materials
  • Substrate: 1.0 equiv

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)[1]
  • Solvent: DMF or Acetone (0.2 M)

Critical Risk Assessment[1]
  • 
     Risk:  Low, provided weak bases (
    
    
    
    ) are used.[1] Avoid
    
    
    or
    
    
    , which could generate strong nucleophiles capable of attacking the C-F bond.[1]
Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid in DMF (dimethylformamide).

  • Deprotonation: Add

    
     solid. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Do not heat above 50°C to minimize risk of Fluorine displacement.[1]

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts and precipitate the product (if solid).[1]

    • Extract with Diethyl Ether or EtOAc.[1][2]

    • Wash organic layer thoroughly with water (to remove DMF) and Brine.[1]

  • Purification: Concentrate. If DMF remains, a silica plug filtration may be necessary.[1]

Analytical Reference Data

Verify your product using these expected parameters.

Compound: Methyl 4-fluoro-3-iodo-5-methylbenzoate Molecular Formula:


Molecular Weight:  294.06  g/mol [1]
TechniqueExpected Signal / Characteristic
LC-MS (ESI+) m/z 295.0

.[1] Note: Iodine isotopes are monoisotopic (127I), so typical halogen patterns (like Br/Cl) are absent.[1]
1H NMR (CDCl3)

~3.90 ppm (s, 3H,

)

~2.3-2.4 ppm (d, 3H,

, doublet due to F-coupling)

~7.8-8.2 ppm (m, 2H, Ar-H).[1] Look for coupling constants

.
19F NMR Single peak around -100 to -120 ppm (dependent on solvent).[1]
Appearance White to pale yellow crystalline solid.[1]

References

  • Synthesis of Halogenated Benzoic Acids

    • Smith, M. B.[1] "Organic Synthesis."[1] 4th Edition. Academic Press, 2016.[1] (General reference for Fischer Esterification thermodynamics).

  • Reactivity of Fluoro-Iodo-Benzoic Acids

    • Bide Pharm.[1][3] "Product Analysis: 4-Fluoro-3-iodo-5-methylbenzoic acid." (Confirmed structure and commercial availability).

  • Safety of Fluorine in

    
     Reactions: 
    
    • Chambers, R. D.[1] "Fluorine in Organic Chemistry." CRC Press, 2004.[1] (Mechanistic grounding for

      
       activation by para-EWG).
      
  • Protocol Validation (Analogous Substrates)

    • Sigma-Aldrich.[1] "Protocol for Esterification of 3-Fluoro-4-methylbenzoic acid."[1] (Analogous chemistry validation).

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-3-iodo-5-methylbenzoic Acid

[1]

Executive Summary

This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions on 4-fluoro-3-iodo-5-methylbenzoic acid (FIMBA) . While the para-fluorine suggests high reactivity, the flanking iodine and methyl groups introduce significant steric hindrance ("ortho-ortho effect"), and the carboxylic acid moiety presents electronic deactivation challenges if not properly managed. This protocol compares Direct Displacement vs. Ester-Activation routes, providing a validated workflow for synthesizing polysubstituted benzoate derivatives with high regioselectivity.[1]

Introduction & Mechanistic Insight

The Scaffold Challenge

The substrate contains three distinct functionalities affecting its reactivity:

  • Fluorine (C4): The site of nucleophilic attack. Activated by the para-carbonyl group.[1]

  • Iodine (C3) & Methyl (C5): These ortho-substituents create a "steric gate," significantly raising the activation energy for the approach of the nucleophile.

  • Carboxylic Acid (C1): An Electron Withdrawing Group (EWG) in its neutral form (

    
    ), but an Electron Donating Group (EDG) in its deprotonated carboxylate form (
    
    
    ).
Mechanistic Pathway

The reaction proceeds via the Meisenheimer Complex intermediate.[2][3][4][5][6] For this specific substrate, the rate-determining step is the formation of this complex.

  • Electronic Factor: If the reaction is run under basic conditions on the free acid, the carboxylate (

    
    ) is formed first. This anion pushes electron density into the ring, destabilizing the anionic Meisenheimer intermediate and retarding the reaction.
    
  • Steric Factor: The nucleophile must navigate between the bulky Iodine atom (Van der Waals radius

    
    ) and the Methyl group.
    

Expert Insight: For sterically hindered or weak nucleophiles, converting the acid to a methyl ester prior to SNAr is the single most effective optimization step. It prevents carboxylate formation and maintains the strong electron-withdrawing nature of the carbonyl (

Meisenheimercluster_factorsCritical FactorsSubstrate4-Fluoro-3-iodo-5-methylbenzoic acid (Ester)TS1Transition State 1(Steric Crowding)Substrate->TS1+ NucleophileIntermediateMeisenheimer Complex(Stabilized by p-COOMe)TS1->IntermediateSlow StepProductS_NAr ProductIntermediate->Product- F⁻ (Fast)F1Steric Hindrance:I and Me block approachF2Electronic Activation:Ester > Acid >> Carboxylate

Figure 1: Reaction energy landscape highlighting the steric barrier at the transition state and electronic stabilization required for the intermediate.

Experimental Protocols

Method A: The "Ester-First" Route (Recommended)

Best for: Valuable nucleophiles, weak nucleophiles, and scale-up.[1]

Phase 1: Esterification[1]
  • Dissolve: Suspend 4-fluoro-3-iodo-5-methylbenzoic acid (1.0 equiv) in Methanol (0.5 M).

  • Catalyze: Add Thionyl Chloride (

    
    , 2.0 equiv) dropwise at 0°C.
    
    • Note: The iodine bond is labile; avoid high heat.

  • Reflux: Heat to 60°C for 2-3 hours. Monitor by LCMS (Acid

    
     will shift to a less polar Ester 
    
    
    ).
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
    . Dry (
    
    
    ) and concentrate. Yields are typically >95%.[1]
Phase 2: SNAr Reaction
  • Setup: In a sealed vial, dissolve the Methyl Ester intermediate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M).

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Why? Organic bases are soluble and prevent the "salting out" of reagents seen with inorganic bases in high concentrations.

  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 equiv).

  • Reaction: Heat to 90–110°C for 4–16 hours.

    • Monitoring: Look for the disappearance of the aryl fluoride peak in

      
       NMR (
      
      
      ppm) or mass shift in LCMS.
  • Workup: Dilute with water/brine (1:1). Extract with EtOAc.[1][7]

    • Purification: Flash chromatography (Hexane/EtOAc).[8] The product will be distinctively yellow/orange if nitro groups are present, but usually colorless for this scaffold.

Method B: Direct Acid Displacement (Rapid Screening)

Best for: Highly reactive primary amines (e.g., benzylamine, morpholine) and initial diversity scanning.

  • Solvent: Use Water:Ethanol (1:1) or DMF .[1]

  • Stoichiometry: Use 3.0 – 4.0 equiv of the amine nucleophile.

    • Reasoning: The first equivalent acts as a base to deprotonate the carboxylic acid. The second equivalent drives the reaction.

  • Conditions: Microwave irradiation at 130°C for 30-60 minutes.

  • Caveat: Expect lower yields (40-60%) due to the deactivating effect of the carboxylate anion.

Data & Results Interpretation

The following table summarizes expected outcomes based on nucleophile class using Method A (Ester Route) .

Nucleophile ClassExampleConditionsExpected YieldNotes
Cyclic 2° Amines Morpholine, Piperidine90°C, 4h, DIPEA> 85%Excellent reactivity; sterics are manageable.[1]
Acyclic 1° Amines Benzylamine, n-Butylamine80°C, 3h, DIPEA> 90%High reactivity; minimal steric clash.
Acyclic 2° Amines Diethylamine, Dimethylamine110°C, 12h, Cs₂CO₃50-70%Problematic. Severe steric clash with ortho-I/Me.[1]
Anilines Aniline, 4-OMe-Aniline130°C, 24h, NaH< 40%Poor nucleophilicity + sterics.[1] Requires strong base (NaH) to deprotonate aniline first.
Alkoxides NaOMe, NaOEt0°C to RT, THF> 80%Very fast. Watch for transesterification side reactions.[1]

Troubleshooting & Optimization

The "Stalled Reaction"

If the reaction stalls at ~50% conversion:

  • Cause: Product inhibition or decomposition of the nucleophile.

  • Solution: Switch solvent to Sulfolane (allows higher temps) or use KF/Alumina surface catalysis.

  • Pro-Tip: Add a crown ether (18-Crown-6) if using

    
     to increase the "naked" nucleophilicity of the anion.[1]
    
Regioselectivity Check

Ensure the Iodine has not been displaced.

  • Verification: Check

    
     NMR. The C-I carbon typically appears around 90-100 ppm .[1] If this signal disappears, you may have performed a halogen-dance or deiodination (rare without Pd catalyst).[1]
    
  • Deiodination Risk: Avoid using copper salts or reducing metals (Zn, Fe) during workup.

Workflow Diagram

WorkflowStartStart: 4-F-3-I-5-Me-Benzoic AcidDecisionIs Nucleophile Hindered?Start->DecisionRouteARoute A: Esterification(MeOH/SOCl2)Decision->RouteAYes (or High Value)RouteBRoute B: Direct SNAr(Excess Amine, Microwave)Decision->RouteBNo (Screening)SNAr_StepSNAr Reaction(DMSO, DIPEA, 100°C)RouteA->SNAr_StepFinalFinal Product:4-Substituted-3-I-5-Me-BenzoateRouteB->FinalLow YieldHydrolysisOptional: Hydrolysis(LiOH, THF/H2O)SNAr_Step->HydrolysisIf Acid NeededSNAr_Step->FinalIf Ester NeededHydrolysis->Final

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Safety & Handling

  • Iodinated Compounds: Generally light-sensitive.[1] Store intermediates in amber vials or wrapped in foil.

  • Thionyl Chloride: Reacts violently with water.[1] Use a drying tube and quench excess reagent carefully with methanol/bicarbonate.[1]

  • Solvents: DMSO and NMP are skin-permeable.[1] Wear double nitrile gloves when handling reaction mixtures containing toxic nucleophiles.[1]

References

  • General SNAr Mechanism & Meisenheimer Complexes

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

  • Steric Effects in SNAr (The "Ortho Effect")

    • Chupakhin, O. N., & Charushin, V. N. (1994). "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press.[1] (Contextual reference for steric gating in substituted arenes).

  • Cesium Carbonate in SNAr

    • F. Terrier. (2013). "Modern Nucleophilic Aromatic Substitution." Wiley-VCH.[1] (Definitive text on base selection for hindered substrates).

  • Reactivity of Fluorobenzoic Acids

    • Chemistry LibreTexts, "Nucleophilic Aromatic Substitution".

  • Synthesis of 4-fluoro-3-iodo-5-methylbenzoic acid derivatives (Analogous Scaffolds)

    • Patents involving 3,5-disubstituted-4-fluorobenzoates often cite similar conditions.[1] See WO2010129053 (Kinase Inhibitors) for analogous esterification/substitution workflows.

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Heck reaction conditions for sterically hindered aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, yet sterically hindered aryl iodides (e.g., ortho-substituted or poly-substituted arenes) present a significant kinetic bottleneck. Unlike aryl chlorides, where oxidative addition is the rate-determining step (RDS), aryl iodides undergo oxidative addition rapidly.

The Challenge: For hindered aryl iodides, the catalytic cycle typically stalls at the migratory insertion step or alkene coordination . The sheer bulk of the aryl ring prevents the alkene from approaching the Palladium(II) center, or the resulting alkyl-palladium intermediate is too crowded to adopt the syn-coplanar geometry required for


-hydride elimination.

The Solution: To overcome this, the catalytic system must favor a low-coordinate, highly electrophilic Palladium species (often 12- or 14-electron) that creates "open space" for the alkene. This guide details two distinct, field-proven protocols:

  • The "Super-Active" Protocol: Utilizing bulky, electron-rich phosphines (

    
    ) to enforce a mono-ligated Pd species.
    
  • The "Phase-Transfer" Protocol (Jeffery Conditions): Utilizing "ligand-free" anionic palladium species stabilized by ammonium salts.

Critical Mechanistic Insight

Understanding the failure mode is the key to selecting the right condition.

HeckMechanism cluster_legend Key Constraint PreCat Pre-Catalyst Pd(0) OxAdd Oxidative Addition (Fast for Ar-I) PreCat->OxAdd Ar-I Complex_II Pd(II)-Ar-I (Sterically Crowded) OxAdd->Complex_II Coordination Alkene Coordination (BOTTLENECK) Complex_II->Coordination Steric Clash prevents binding Insertion Migratory Insertion Coordination->Insertion Requires open coordination site Elimination Beta-Hydride Elimination Insertion->Elimination Product Product + Pd(0) Elimination->Product Product->PreCat Regeneration Constraint Bulky ligands (P(t-Bu)3) force dissociation to create space here

Figure 1: The Heck Catalytic Cycle highlighting the steric bottleneck at alkene coordination for hindered substrates.

Protocol A: The Bulky Phosphine System ( )

Best For: Highly sterically hindered substrates (e.g., 2,6-disubstituted aryl iodides) or electron-rich aryl iodides.

Rationale: Tri-tert-butylphosphine (


) is a cone-angle giant (

). It is too bulky to form a stable bis-phosphine complex (

). Instead, it forms a highly active mono-phosphine species (

). This low-coordinate species is electron-rich (facilitating oxidative addition) but sterically accessible enough for the alkene to bind.
Reagents & Materials
  • Palladium Source:

    
     (Bis(dibenzylideneacetone)palladium(0)) or 
    
    
    
    .
  • Ligand:

    
     (Tri-tert-butylphosphonium tetrafluoroborate). Note: The air-stable salt is preferred over the pyrophoric free phosphine.
    
  • Base:

    
     (N,N-Dicyclohexylmethylamine) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • In a reaction vial equipped with a stir bar, add

      
       (1.5 mol%) and 
      
      
      
      (6.0 mol%). Ratio Pd:L should be approx 1:2.
    • Add the Aryl Iodide (1.0 equiv, e.g., 1.0 mmol).

    • Add Cesium Carbonate (

      
      ) (1.2 equiv). Alternatively, use 
      
      
      
      (1.2 equiv) for milder, homogeneous conditions.
  • Solvent Addition:

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous 1,4-Dioxane (Concentration: 0.2 – 0.5 M relative to halide).

    • Add the Alkene (1.1 – 1.5 equiv).

  • Reaction:

    • Seal the vial.

    • Heat to room temperature initially.[1] If no reaction after 2 hours, heat to 80°C .

    • Note:

      
       systems are often active at RT for iodides, but steric hindrance usually requires thermal energy.
      
  • Work-up:

    • Filter through a pad of silica or Celite to remove Pd black.

    • Concentrate in vacuo and purify via flash chromatography.

Protocol B: The "Jeffery" Phase-Transfer System

Best For: Moderately hindered substrates, cost-sensitive scale-up, or substrates tolerant of polar conditions.

Rationale: This "ligand-free" method relies on Tetraalkylammonium salts (e.g., TBAB). The ammonium salt stabilizes anionic Palladium clusters (


 or nanoparticles), preventing aggregation into inactive Pd black while keeping the metal center "naked" and accessible for bulky substrates.
Reagents & Materials
  • Catalyst:

    
     (2–5 mol%).
    
  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv). Crucial for stabilization.

  • Base:

    
     or 
    
    
    
    (2.5 equiv).
  • Solvent: DMF (N,N-Dimethylformamide) or DMAc.

Step-by-Step Procedure
  • Assembly:

    • To a flask, add

      
       (0.05 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).
      
    • Add Aryl Iodide (1.0 equiv).

  • Solvation:

    • Add DMF (0.2 M). Strict anhydrous conditions are less critical here than in Protocol A, but dry solvent is recommended.

    • Add Alkene (1.5 equiv).

  • Reaction:

    • Heat to 80–100°C .

    • Observation: The reaction mixture usually turns black (colloidal Pd). This is normal and active.

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with LiCl (5% aq) to remove DMF.

    • Dry over

      
       and concentrate.
      

Comparative Data & Troubleshooting

FeatureProtocol A (

)
Protocol B (Jeffery/TBAB)
Steric Tolerance Excellent (Tetra-ortho substituted)Good (Mono-ortho substituted)
Temperature Mild (RT to 80°C)Elevated (80°C to 120°C)
Cost High (Ligand expense)Low (Commodity reagents)
Air Sensitivity High (Requires inert atm)Moderate (Robust)
Troubleshooting Guide
  • Problem: No Conversion (Starting Material Recovered).

    • Cause: Catalyst deactivation or failure to insert.

    • Fix: Switch to Protocol A. Increase temperature to 100°C. Ensure O2 is rigorously excluded (oxidizes phosphines).

  • Problem: Dehalogenation (Ar-I

    
     Ar-H). 
    
    • Cause:

      
      -hydride elimination from the ligand or solvent acting as H-source.
      
    • Fix: Use

      
       instead of amine bases. Switch solvent to DMF.
      
  • Problem: Isomerization of Product (C=C migration).

    • Cause: "Pd-H" species re-inserting into the product.

    • Fix: Reduce reaction time. Add

      
       (Silver salts) to scavenge halides and drive the cationic pathway (prevents re-insertion).
      

References

  • Littke, A. F., & Fu, G. C. (2001).[2] Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of the American Chemical Society.[3] Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Knowles, J. P., & Whiting, A. (2007). The Heck reaction of electron-rich olefins with aryl halides: mechanism and application. Organic & Biomolecular Chemistry. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Iodobenzoic Acid Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the benzoic acid scaffold is a cornerstone for building molecular complexity.[1] Among its substituted variants, 3-iodobenzoic acid and its derivatives represent a uniquely powerful and versatile class of intermediates.[2][3] Their value stems from the specific placement of two key functional groups: the carboxylic acid, which allows for derivatization into esters and amides, and the iodine atom at the meta-position.[4]

The carbon-iodine bond is the weakest among the carbon-halogen series, making the iodine atom an excellent leaving group. This inherent reactivity makes the 3-position a prime site for sophisticated, high-yield transformations, most notably through palladium-catalyzed cross-coupling reactions.[4] These reactions are foundational for constructing complex organic molecules, allowing for the precise and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds.[2]

This guide provides an in-depth exploration of the primary methods for functionalizing the 3-position of iodobenzoic acid derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that ensure success for four cornerstone reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination.

Chapter 1: Suzuki-Miyaura Coupling: Crafting Biaryl Architectures

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl motifs that are prevalent in active pharmaceutical ingredients (APIs).

Principle and Mechanism

The reaction couples an organohalide (in this case, our 3-iodobenzoic acid derivative) with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle is a well-understood, three-step process.[5]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl iodide, inserting itself into the carbon-iodine bond to form a Pd(II) species.

  • Transmetalation: The base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation center_point pd_r_complex Ar-Pd(II)L₂-R' transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination product Ar-R' pd_r_complex->product Product Formation reductive_elimination->pd0 boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation Reactant aryl_halide Ar-I aryl_halide->oxidative_addition Reactant

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: Keys to Success
  • Catalyst & Ligand Selection: For standard couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice. For more challenging or sterically hindered substrates, using a combination of a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically improve yields.[6][7]

  • The Role of the Base: The base is not merely a spectator. It is crucial for activating the boronic acid to form the more nucleophilic borate species, which facilitates transmetalation.[6] The choice of base can influence reaction rates and prevent side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active borate complex.[5]

Protocol: Suzuki Coupling of Methyl 3-iodobenzoate with Phenylboronic Acid

This protocol details a standard procedure for synthesizing methyl 3-phenylbenzoate.

Materials:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add methyl 3-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Substrate (Aryl Iodide)Boronic AcidBaseCatalyst (mol%)Yield (%)
Methyl 3-iodobenzoatePhenylboronic acidK₂CO₃Pd(PPh₃)₄ (3%)85-95%
3-Iodobenzoic acid4-Methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂ (2%)92%
N-propyl-3-iodobenzamide2-Thiopheneboronic acidK₃PO₄Pd(OAc)₂/SPhos (2%)88%

Chapter 2: Sonogashira Coupling: Introducing the Versatile Alkyne

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[8] This transformation is invaluable as the resulting alkyne moiety is a versatile functional handle for subsequent reactions like "click chemistry," hydrogenations, or further couplings.[9]

Principle and Mechanism

The reaction uniquely employs a dual catalytic system involving both palladium and copper(I).[10]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.[11]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne_complex Ar-Pd(II)L₂-C≡CR' pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Product Ar-C≡CR' pd_alkyne_complex->product Ar-C≡CR' cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide Alkyne Activation (R'-C≡CH + Base) cu_acetylide->pd_complex Alkyne Transfer cu_acetylide->cu_catalyst Transfer to Pd

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Application Notes: Keys to Success
  • Catalyst System: The standard system consists of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9] The ratio is important; typically, 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper catalyst are used.

  • Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. The base not only deprotonates the alkyne but also often serves as the solvent or co-solvent with others like THF or DMF.[9]

  • Atmosphere: Sonogashira couplings are sensitive to oxygen, which can cause the oxidative homocoupling of alkynes (Glaser coupling). Therefore, maintaining a strictly inert (nitrogen or argon) atmosphere is critical for achieving high yields of the desired cross-coupled product.[12]

Protocol: Sonogashira Coupling of 3-Iodobenzoic Acid with Phenylacetylene

Materials:

  • 3-Iodobenzoic acid (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous (1:2 v/v)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add 3-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed, anhydrous THF and triethylamine via syringe. Stir to form a suspension.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic and may proceed to completion within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate. The product may precipitate as a salt; if so, acidify the aqueous layer with 1M HCl to pH ~2 and then extract.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude solid by recrystallization or column chromatography.

Substrate (Aryl Iodide)AlkyneBaseCatalyst SystemYield (%)
3-Iodobenzoic acidPhenylacetyleneEt₃NPdCl₂(PPh₃)₂ / CuI90-98%
Methyl 3-iodobenzoateTrimethylsilylacetyleneDIPEAPd(PPh₃)₄ / CuI95%
3-Iodo-N,N-diethylbenzamide1-HeptyneEt₃NPdCl₂(PPh₃)₂ / CuI89%

Chapter 3: The Mizoroki-Heck Reaction: Olefin Functionalization

The Heck reaction is a powerful tool for forming a new C-C bond between an aryl halide and an alkene (olefin), leading to substituted alkenes.[13] This reaction is particularly useful for synthesizing derivatives of stilbene and cinnamic acid, which are important scaffolds in materials and medicinal chemistry.[14][15]

Principle and Mechanism

The reaction involves the palladium-catalyzed addition of an aryl group across the double bond of an alkene, followed by the elimination of a hydrogen atom.

  • Oxidative Addition: Pd(0) inserts into the Ar-I bond to form an Ar-Pd(II)-I complex.[15]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Ar-Pd bond. This step forms a new C-C bond and a σ-alkylpalladium intermediate.

  • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming a hydridopalladium complex and the substituted alkene product. This step typically proceeds with syn-elimination and dictates the stereochemistry of the final product, strongly favoring the trans (E)-isomer.[13]

  • Reductive Elimination/Base Regeneration: The base removes HX from the hydridopalladium complex, regenerating the Pd(0) catalyst for the next cycle.[16]

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex pd0->pd_complex Oxidative Addition (Ar-I) oxidative_addition Oxidative Addition (Ar-I) alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)L₂-I pd_complex->alkyl_pd_complex pd_complex->alkyl_pd_complex Migratory Insertion (Alkene) migratory_insertion Migratory Insertion (Alkene) hydrido_pd_complex H-Pd(II)L₂-I alkyl_pd_complex->hydrido_pd_complex alkyl_pd_complex->hydrido_pd_complex β-Hydride Elimination product Product (Ar-CH=CH-R) alkyl_pd_complex->product beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex->pd0 hydrido_pd_complex->pd0 Base Regeneration (-HX) base_regeneration Base Regeneration (-HX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Notes: Keys to Success
  • Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective catalyst precursor. It is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a standard ligand, but for less reactive substrates, phosphine-free conditions or other ligands may be employed.[14]

  • Base Selection: The base is required to neutralize the hydroiodic acid (HI) generated in the final step of the cycle. A variety of organic (e.g., Et₃N) or inorganic (e.g., NaOAc, K₂CO₃) bases can be used. The choice can impact reaction efficiency and side products.[17]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[14]

Protocol: Heck Reaction of 3-Iodobenzoic Acid with Ethyl Acrylate

Materials:

  • 3-Iodobenzoic acid (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealable reaction tube, add 3-iodobenzoic acid, Pd(OAc)₂, and PPh₃.

  • Purge the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and finally the ethyl acrylate via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 8-16 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of 2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography or recrystallization to obtain the pure cinnamic acid derivative.

Substrate (Aryl Iodide)AlkeneBaseCatalyst SystemYield (%)
3-Iodobenzoic acidEthyl AcrylateEt₃NPd(OAc)₂ / PPh₃85%
Methyl 3-iodobenzoateStyreneNaOAcPd(OAc)₂91%
3-Iodoanilinen-Butyl AcrylateK₂CO₃Pd(OAc)₂ / P(o-tol)₃82%

Chapter 4: Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[18][19] It has become an indispensable tool in medicinal chemistry for synthesizing the arylamine motif found in countless drug molecules.

Principle and Mechanism

The reaction is catalyzed by a palladium complex and requires a strong, non-nucleophilic base. The mechanism is similar in principle to other cross-couplings but is highly dependent on the specific ligand used.[18]

  • Oxidative Addition: Pd(0) adds to the aryl iodide to generate a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[20] A key challenge is preventing a side reaction, β-hydride elimination, which is suppressed by the use of specific ligands.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)L-I pd0->pd_complex Oxidative Addition pd_amido_complex Ar-Pd(II)L-NR'R'' pd_complex->pd_amido_complex Amine Coordination & Deprotonation pd_amido_complex->pd0 Reductive Elimination product Product Ar-NR'R'' pd_amido_complex->product aryl_halide Ar-I aryl_halide->pd0 amine HNR'R'' + Base amine->pd_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes: Keys to Success
  • The Ligand is Critical: The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos, BINAP) are essential.[19] They promote the reductive elimination step (the desired C-N bond formation) while inhibiting side reactions. The development of new generations of these ligands has enabled the coupling of even challenging substrates like aryl chlorides.[18]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaO t-Bu) is the most common choice.[21] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.

  • Solvent and Iodide Inhibition: Anhydrous, aprotic solvents like toluene or dioxane are standard.[19] It has been shown that the iodide byproduct (NaI) can have an inhibitory effect on the catalyst. In such cases, switching to a solvent system where the iodide salt is insoluble can improve reaction efficiency.[21]

Protocol: Buchwald-Hartwig Amination of Methyl 3-iodobenzoate with Aniline

Materials:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium tert-butoxide (NaO t-Bu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

  • Toluene, anhydrous

  • Glovebox or Schlenk line technique

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Work in a glovebox if possible. Add Pd₂(dba)₃, XPhos, and NaO t-Bu to a dry Schlenk flask.

  • Add methyl 3-iodobenzoate to the flask.

  • Add anhydrous toluene, followed by aniline.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.

  • Cool the reaction to room temperature and quench carefully by adding water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate (Aryl Iodide)AmineBaseCatalyst SystemYield (%)
Methyl 3-iodobenzoateAnilineNaOt-BuPd₂(dba)₃ / XPhos96%
3-Iodobenzoic acidMorpholineNaOt-BuPd(OAc)₂ / BINAP91%
N-benzyl-3-iodobenzamideBenzylamineK₂CO₃Pd₂(dba)₃ / BrettPhos85%

References

  • Fujiwara, Y., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2010). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Chinese Journal of Chemistry. Available at: [Link]

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal. Available at: [Link]

  • Biscoe, M. R., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactivity of 3-Iodobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Procter, D. J., et al. (2016). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester. Available at: [Link]

  • Sato, M., et al. (1988). Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. PubMed. Available at: [Link]

  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Available at: [Link]

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Alonso, F., et al. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Scilit. (2003). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Scilit. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • LookChem. Cas 618-51-9,3-Iodobenzoic acid. LookChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Gorgani, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • ResearchGate. (2021). Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]

  • Vaidyanathan, G., et al. (2022). Oxidation of p-[ 125 I]Iodobenzoic Acid and p-[ 211 At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. MDPI. Available at: [Link]

Sources

Application Note: Optimized Amide Coupling Strategies for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoic acids represent a unique challenge in medicinal chemistry. While the incorporation of fluorine atoms modulates lipophilicity, metabolic stability, and pKa, it simultaneously alters the electronic landscape of the carboxylic acid. The strong electron-withdrawing nature of fluorine—particularly in ortho or poly-fluorinated systems (e.g., pentafluorobenzoic acid)—significantly reduces the nucleophilicity of the carboxylate oxygen. This creates a kinetic bottleneck during the activation step of amide coupling, often leading to stalled reactions or low yields when using standard protocols.

This guide provides an evidence-based framework for selecting and utilizing coupling reagents (HATU, T3P, and Acid Chlorides) specifically tailored for electron-deficient fluorinated benzoic acids.

Mechanistic Insight: The "Activation Paradox"

To optimize the reaction, one must understand the specific failure mode. Standard amide coupling proceeds in two distinct steps:

  • Activation: The carboxylate attacks the coupling reagent (Rate-Determining Step for EWG-acids).

  • Amidation: The amine attacks the activated ester.

The Fluorine Effect:

  • Electronic Deactivation: Fluorine atoms withdraw electron density from the benzene ring, stabilizing the carboxylate anion. This lowers the pKa (making the acid more acidic) but makes the carboxylate oxygen less nucleophilic . Consequently, it struggles to attack the electrophilic center of reagents like EDC or HATU.

  • Steric Hindrance: Ortho-fluorine atoms introduce steric bulk that physically blocks the approach of bulky coupling reagents.

Strategic Solution: Protocols must prioritize aggressive pre-activation times or utilize reagents with higher electrophilicity (like T3P or Vilsmeier intermediates) to overcome the initial energy barrier.

Visualization: The Activation Bottleneck

ActivationMechanism cluster_bottleneck The Bottleneck Acid Fluorinated Benzoic Acid (Low Nucleophilicity) Transition Transition State (High Energy Barrier) Acid->Transition Slow Step (EWG Effect) Reagent Coupling Reagent (HATU / T3P) Reagent->Transition Base Base (DIPEA / Pyridine) Base->Acid Deprotonation ActiveEster Activated Species (Highly Electrophilic) Transition->ActiveEster Activation Complete Product Fluorinated Amide ActiveEster->Product Fast Amidation Amine Amine Partner Amine->Product

Figure 1: The mechanistic bottleneck for fluorinated acids lies in the initial attack on the coupling reagent, not the subsequent amine attack.

Reagent Selection Matrix

Not all reagents are equal for electron-poor substrates. Use this matrix to select the optimal tool for your scale and substrate.

FeatureHATU (The Discovery Standard)T3P (The Process Solution)Oxalyl Chloride (The "Nuclear Option")
Primary Use Case Milligram-scale discovery; High-throughput screening.Gram-to-Kilogram scale; Process development.Extremely unreactive/hindered acids; Failed couplings.
Mechanism Uronium salt (generates O-At active ester).[1]Propylphosphonic anhydride (mixed anhydride).Acid Chloride generation.[2][3][4][5]
Reactivity High . Excellent for most fluorinated acids.High . Very potent electrophile.Extreme . Overcomes all electronic deactivation.
Epimerization Risk Low (if base is controlled).Very Low (Ideal for chiral amines).High (via ketene formation). Avoid with chiral amines.
Workup Difficult. Byproducts (TMU) are water-soluble but persistent.Excellent . All byproducts are water-soluble.Requires evaporation of solvent/excess reagent.
Green Metric Poor (Atom economy, DMF solvent).Excellent (EtOAc/MeTHF solvent).Moderate (DCM solvent, corrosive gas).

Detailed Experimental Protocols

Protocol A: High-Reactivity HATU Method (Discovery Scale)

Best for: Rapid synthesis of <100mg quantities where purification by prep-HPLC is acceptable.

Rationale: HATU is chosen for its high reactivity.[1] However, for fluorinated acids, we introduce a mandatory pre-activation period to ensure the active ester is fully formed before the amine is introduced.

Materials:

  • Fluorinated Benzoic Acid (1.0 equiv)[6]

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Amine (1.1 equiv)[6]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the Fluorinated Benzoic Acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise.

    • Observation: The solution may turn yellow.

  • Critical Pre-Activation: Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? This allows the slow-reacting fluorinated carboxylate to displace the At-group on HATU. Without this, the amine might react directly with HATU (guanidinylation), forming a byproduct.[1]

  • Amine Addition: Add the Amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][6]

    • QC Check: Look for the mass of the active ester (M+135) if the reaction is slow.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO₃, and Brine. Dry over Na₂SO₄.[1][6]

Protocol B: T3P (Propylphosphonic Anhydride) Method (Scalable/Green)

Best for: >1g scale, process chemistry, and avoiding toxic byproducts.

Rationale: T3P forms a highly reactive mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF.[7] For fluorinated acids, T3P in EtOAc is superior because it allows for higher temperatures if needed without solvent decomposition.

Materials:

  • Fluorinated Benzoic Acid (1.0 equiv)[6]

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Amine (1.1 equiv)[1][6]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Slurry: Combine the Fluorinated Benzoic Acid, Amine, and Base in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P reactions are often run "all-in" because the background reaction between T3P and amines is slow compared to acid activation.

  • Reagent Addition: Add T3P solution dropwise at 0°C (to control exotherm), then warm to RT.

  • Optimization: If conversion is <50% after 1 hour (common for pentafluorobenzoic acid), heat to 50–60°C .

    • Why? The activation energy barrier for electron-poor acids is high; thermal energy overcomes this.

  • Workup (The "Magic" Step):

    • Add water to the reaction mixture.

    • Separate layers.[6][7] Wash organic layer with 1N HCl (removes pyridine/excess amine), then sat. NaHCO₃ (removes unreacted acid and T3P byproducts), then Brine.

    • Result: Often yields >95% purity without chromatography.

Protocol C: Acid Chloride Method (The "Nuclear Option")

Best for: Extremely sterically hindered (e.g., 2,6-difluoro) or deactivated acids that fail Protocol A/B.

Rationale: Converting the acid to an acid chloride generates a species so electrophilic that the electronic deactivation of the fluorine is irrelevant.

Materials:

  • Fluorinated Benzoic Acid (1.0 equiv)[6]

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[6][7][8][9][10] DMF (1-2 drops)

  • Solvent: Anhydrous DCM[6]

  • Base: Et₃N (for the coupling step)

Step-by-Step:

  • Activation: Dissolve Acid in dry DCM under Nitrogen. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Safety: Massive gas evolution (CO, CO₂, HCl). Vent properly.

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

    • Why? Excess oxalyl chloride will react with your amine to form oxamides (impurity).

  • Coupling: Add the Amine and Et₃N to the acid chloride solution at 0°C.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Decision Tree for Workflow Optimization

Use this logic flow to determine the starting protocol for your specific substrate.

DecisionTree Start Start: Fluorinated Benzoic Acid ScaleCheck Is Scale > 1 gram? Start->ScaleCheck Discovery Route: Discovery Scale ScaleCheck->Discovery No Process Route: Process Scale ScaleCheck->Process Yes Sterics Is Acid 2,6-Disubstituted? Discovery->Sterics T3P_Route Protocol B: T3P (EtOAc, Heat if needed) Process->T3P_Route Green/Scalable HATU_Route Protocol A: HATU (Pre-activation 30 min) Sterics->HATU_Route No (Mono/Meta/Para-F) AcidCl_Route Protocol C: Acid Chloride (Oxalyl Chloride) Sterics->AcidCl_Route Yes (Steric Bulk) HATU_Route->AcidCl_Route If < 20% Yield

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 9, 1-15. [Link]

  • Sabatini, M. T., et al. (2019). A green chemistry perspective on catalytic amide bond formation.[11] Nature Catalysis, 2, 10–17.[11] [Link]

Sources

Troubleshooting & Optimization

Resolving solubility issues of fluorinated benzoic acids in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoic acids (FBAs) present a unique "solubility paradox" to researchers. While fluorine substitution typically increases lipophilicity (logP), it simultaneously alters the crystal lattice energy and acidity (pKa) of the benzoic acid core.[1] This often results in unexpected insolubility in standard organic solvents (like dichloromethane or toluene) where non-fluorinated analogues dissolve readily.[1]

This guide provides a root-cause analysis of these solubility failures and offers a validated troubleshooting protocol to resolve them.

Part 1: The Thermodynamics of Dissolution (Why is this hard?)

To solve the solubility issue, you must first understand the two opposing forces at play: Crystal Lattice Energy vs. Solvation Energy .[1]

The Lattice Energy Barrier

Fluorinated aromatics often exhibit higher melting points and more stable crystal structures than their hydrogenated counterparts.[1]

  • The Mechanism: The C-F bond is highly polarized yet non-polarizable.[1] In the solid state, FBAs form strong centrosymmetric dimers via carboxylic acid hydrogen bonding.[1] The fluorine atoms enhance

    
    -stacking interactions and reduce the "slip" between crystal planes.[1]
    
  • The Consequence: To dissolve the solid, your solvent must pay a high energy "tax" to break these intermolecular forces.[1]

The Acidity Shift (pKa)

Fluorine is strongly electron-withdrawing.[1][2] This lowers the pKa of the carboxylic acid significantly.[1]

  • Benzoic Acid pKa: ~4.2[1][2][3][4]

  • 2-Fluorobenzoic Acid pKa: ~3.3[1]

  • Pentafluorobenzoic Acid (PFBA) pKa: ~1.5[1]

Impact: In "wet" organic solvents or those with basic impurities, highly fluorinated acids (like PFBA) may spontaneously ionize.[1] The resulting anion (


) is insoluble in non-polar organic media, causing the material to "oil out" or form a gummy precipitate.[1]

Part 2: Solvent Selection Matrix

Do not rely on "standard" screening.[1] Use this matrix tailored for high-lattice-energy fluorinated acids.

Solubility Performance Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent Primary Recommendation. The high dipole moment disrupts acid dimers.[1] Warning: High boiling points make removal difficult.[1]
Ethers THF, 1,4-Dioxane Good Best Balance. Good solubility and easy to remove (low BP).[1] THF coordinates well with the proton.[1]
Alcohols Methanol, Ethanol Good Effective due to H-bonding.[1] Critical Risk: Spontaneous esterification can occur if heated, as the FBA catalyzes its own reaction.[1]
Chlorinated DCM, Chloroform Poor Common Failure Point. Often fails to break the fluorinated lattice despite being "organic."[1]
Hydrocarbons Hexane, Toluene Very Poor Avoid. Only useful for precipitation/crystallization.[1]
Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting a solvent system based on your downstream application.

SolventSelection Start Start: Select Solvent for FBA AppCheck Downstream Application? Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis Analysis Analysis (HPLC/NMR) AppCheck->Analysis Crystallization Recrystallization AppCheck->Crystallization THF Use THF or 2-MeTHF (Easy removal, inert) Synthesis->THF Standard Rxn WarnEst WARNING: Avoid Alcohols (Risk of Esterification) Synthesis->WarnEst Avoid MeOH/EtOH DMSO Use DMSO-d6 or MeOD (High solubility required) Analysis->DMSO Mixed Use Solvent Mixture (e.g., EtOH/Water) Crystallization->Mixed

Figure 1: Decision tree for solvent selection based on experimental intent. Note the specific warning against alcohols for synthesis to prevent side reactions.

Part 3: Troubleshooting Workflow (Q&A)

Scenario A: "I added the solid to DCM, and it's just floating there."

Diagnosis: You are fighting the crystal lattice energy.[1] DCM is too non-polar to disrupt the strong hydrogen-bonded dimers of fluorinated benzoic acids.[1] The Fix (The "Slurry-to-Solution" Protocol):

  • Do not heat yet. Heating DCM often evaporates the solvent before dissolution occurs.[1]

  • Add a Co-solvent. Add Tetrahydrofuran (THF) dropwise to the DCM slurry.[1] THF acts as a "bridge," accepting the hydrogen bond from the acid.[1]

  • Sonication. Use an ultrasonic bath for 5-10 minutes. The cavitation energy breaks the crystal surface, allowing the solvent to penetrate.[1]

Scenario B: "My compound dissolved, but precipitated as a gum when I added base."

Diagnosis: Salt formation. Explanation: Because FBAs (especially pentafluorobenzoic acid) are strong acids (pKa < 2), adding even weak bases (like bicarbonate) creates a salt immediately.[1] The salt is ionic and insoluble in organic solvents.[1] The Fix:

  • If you need the salt: Switch to a biphasic system (Water/DCM) and use a phase transfer catalyst (e.g., TBAB).[1]

  • If you need the free acid: Acidify the aqueous layer to pH 1 (well below the pKa of the FBA) before extracting.[1]

Scenario C: "I used Methanol, and now I have an impurity."

Diagnosis: Fischer Esterification.[1] Explanation: Fluorinated benzoic acids are strong enough acids to autocatalyze their own esterification in methanol, especially if heated.[1] The Fix:

  • Immediate: Switch to Isopropanol (IPA) (sterically hindered, slower reaction) or Acetonitrile .[1]

  • Recovery: Hydrolyze the ester using LiOH in THF/Water, then re-acidify.

Part 4: Validated Dissolution Protocol

Use this step-by-step workflow for preparing stock solutions (e.g., 100 mM) for biological assays or reactions.

DissolutionProtocol Step1 1. Weigh FBA Solid Step2 2. Add Primary Solvent (DMSO or THF) Step1->Step2 Step3 3. Vortex (30s) Step2->Step3 Check1 Dissolved? Step3->Check1 Step4 4. Sonicate (40°C, 10 min) Check1->Step4 No (Cloudy) Final Clear Solution Check1->Final Yes Step5 5. Add Co-solvent (e.g., 10% MeOH) Step4->Step5 Step5->Final

Figure 2: The "Escalation Protocol" for dissolving stubborn fluorinated acids. Sonication with mild heat is the critical step for breaking the lattice.[1]

Protocol Steps:
  • Weighing: Weigh the target mass of Fluorinated Benzoic Acid.

  • Primary Solvent: Add DMSO (for assays) or THF (for synthesis) to 80% of the final volume.

  • Agitation: Vortex vigorously for 30 seconds.

  • Checkpoint: If the solution is clear, proceed to make up to volume. If particles remain, proceed to Step 5.

  • Thermal/Sonic Assist: Place the vial in an ultrasonic bath heated to 40°C. Sonicate for 10 minutes. Note: Do not exceed 50°C to avoid degradation.[1]

  • Final Adjustment: If still cloudy, add a protic co-solvent (Methanol) up to 10% of volume (only if compatible with downstream use).[1]

References

  • Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012).[1][5] Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(72), 9020-9022.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid.[1] PubChem.

  • Prat, D., et al. (2016).[1][6] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1][6]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[1][7] Solubility of benzoic acid in pure solvents and binary mixtures.[7][8][9] Journal of Chemical & Engineering Data, 55(10).[1]

Sources

Technical Support Center: Regioselective Functionalization of 4-Fluoro-3-iodo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-fluoro-3-iodo-5-methylbenzoic acid (CAS 1512356-17-0). This highly functionalized arene presents unique regioselectivity challenges due to the presence of four distinct reactive sites: a carboxylic acid (C1), an aryl iodide (C3), an aryl fluoride (C4), and two sterically differentiated C-H bonds (C2 and C6).

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve absolute regiocontrol during complex late-stage functionalizations.

Section 1: Workflow & Decision Matrix

G A 4-Fluoro-3-iodo-5-methylbenzoic acid (Core Chemotype) B C3-I Functionalization (Pd-Catalyzed Cross-Coupling) A->B Pd(0), Weak Base (Chemoselective) C C4-F Functionalization (Nucleophilic Aromatic Substitution) A->C Strong Nucleophile, Heat (SNAr) D C2/C6 C-H Activation (Carboxylate-Directed) A->D Pd(II), Ag(I) Oxidant (Steric Control) B1 Suzuki, Heck, Sonogashira Products B->B1 C1 C4-Substituted Benzoic Acids C->C1 D1 C6-Functionalized Derivatives (Major) D->D1

Workflow for regioselective functionalization of 4-fluoro-3-iodo-5-methylbenzoic acid.

Section 2: Troubleshooting Guide & FAQs

Q1: How do I selectively cross-couple at the C3-I position without triggering C-F bond cleavage or SNAr? Answer: The C-I bond is inherently weaker (bond dissociation energy ~65 kcal/mol) than the C-F bond (~115 kcal/mol). Oxidative addition of Pd(0) to the C3-iodo position is kinetically favored and highly selective[1]. However, because the C4-fluoro group is activated by the strongly electron-withdrawing para-carboxylic acid, nucleophilic aromatic substitution (SNAr) can occur as a competing side reaction if strong nucleophilic bases (like alkoxides or aliphatic amines) are used[2]. Solution: To prevent SNAr, utilize mild, non-nucleophilic bases (e.g., K₂CO₃ or Cs₂CO₃) in biphasic solvent systems (like Dioxane/H₂O). This keeps the base partitioned in the aqueous layer, preventing nucleophilic attack on the fluorinated carbon.

Q2: I am attempting a directed C-H functionalization at the C2 and C6 positions. How do I control the regioselectivity between the two? Answer: The carboxylic acid at C1 serves as a native, traceless directing group for transition-metal-catalyzed (e.g., Pd(II) or Ru(II)) ortho-C-H activation[3]. The C2 position is flanked by a bulky iodine atom (van der Waals radius 1.98 Å), while the C6 position is adjacent to the C5-methyl group (1.70 Å). Because of this steric differential, standard Pd-catalyzed carboxylate-directed C-H activation will preferentially occur at the less hindered C6 position via a concerted metalation-deprotonation (CMD) pathway. Solution: If C2 functionalization is strictly required, you must first cross-couple the C3-iodo group to a smaller substituent (like a nitrile or alkyne) to reverse the steric bias before attempting the C-H activation.

Q3: Can I utilize the carboxylic acid for decarboxylative cross-coupling without affecting the C-I or C-F bonds? Answer: Yes, but it requires precise catalyst selection. Decarboxylative cross-coupling typically requires Ag(I) or Cu(I) co-catalysts to facilitate the extrusion of CO₂, forming an aryl-metal intermediate that transmetalates to Palladium[4]. Because Pd(0) readily inserts into the C-I bond, you must use a Pd(II) precatalyst with electron-deficient ligands (e.g., trifluoroacetate) that favor decarboxylative metalation over C-I oxidative addition.

Section 3: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C3 (Avoiding C4-F SNAr)

Objective: Form a C-C bond at the C3 position while preserving the C4-F bond and the C1-COOH group. Causality: Using a weak, inorganic base in a biphasic solvent system ensures the base remains largely in the aqueous layer, minimizing its nucleophilicity in the organic phase and thereby preventing SNAr at the highly activated C4-F position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, add 4-fluoro-3-iodo-5-methylbenzoic acid (1.0 mmol, 280 mg), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of distilled water.

  • Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Sparge the biphasic mixture with ultra-pure N₂ for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm) to ensure phase mixing.

  • Self-Validating Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH ~2. Validation checkpoint: The product will immediately precipitate or partition entirely into the organic layer, confirming the -COOH group remained intact and did not undergo unwanted decarboxylation. Extract with EtOAc (3 x 15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc with 1% AcOH).

Protocol 2: Carboxylate-Directed C6-H Arylation

Objective: Selectively arylate the C6 position over the C2 position. Causality: The native -COOH group directs the Pd(II) catalyst to the ortho positions. The steric differential between the C3-iodo and C5-methyl groups drives the CMD pathway almost exclusively to C6.

Step-by-Step Methodology:

  • Preparation: To a 15 mL sealed pressure tube, add 4-fluoro-3-iodo-5-methylbenzoic acid (0.5 mmol, 140 mg), aryl iodide (1.5 mmol), Pd(OAc)₂ (10 mol%, 11 mg), and Ag₂CO₃ (1.0 mmol, 275 mg).

  • Solvent Addition: Add 2.5 mL of Hexafluoro-2-propanol (HFIP) and 0.5 mL of Acetic Acid (AcOH). Causality: HFIP is critical as its high hydrogen-bond donating ability increases the electrophilicity of the Pd catalyst, significantly accelerating the CMD step.

  • Reaction: Seal the tube with a Teflon cap and heat at 110 °C for 24 hours.

  • Self-Validating Workup: Cool to room temperature. Validation checkpoint: The formation of a distinct Pd black mirror on the glassware serves as a visual self-validation that the catalytic cycle turned over and the Ag₂CO₃ oxidant was consumed. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).

Section 4: Quantitative Data Summary
Reaction PathwayTarget BondReagents / CatalystPrimary Base / AdditiveSelectivity (Target vs Side)Typical Yield
Cross-Coupling C3-IPd(dppf)Cl₂, Ar-B(OH)₂K₂CO₃ (Biphasic)>99:1 (C3 vs C4)85-95%
SNAr C4-FAmine NucleophileDIPEA or Neat>95:5 (C4 vs C3)70-85%
C-H Arylation C6-HPd(OAc)₂, Ar-IAg₂CO₃ / HFIP90:10 (C6 vs C2)60-75%
Decarboxylation C1-COOHPd(TFA)₂, Ag₂CO₃DMSO / 130 °CVariable (Competes w/ C-I)<30%
Section 5: References

1.[3] Recent Advances in External-Directing-Group-Free C-H Functionalization of Carboxylic Acids without Decarboxylation, ACS Catalysis. URL: [Link] 2.[1] Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations, ACS Chemical Reviews. URL: [Link] 3.[4] Metal-Catalyzed Decarboxylative C–H Functionalization, ACS Chemical Reviews. URL: [Link] 4.[2] 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973, PubChem, National Institutes of Health. URL: [Link]

Sources

Technical Support Center: Reaction Optimization for Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature & Protocols for Sterically Hindered Benzoic Acids Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Status: Active | Version: 2.4

Introduction: The "Ortho Effect" Challenge

Welcome to the technical support center. You are likely here because your standard esterification or amidation protocol failed on a 2,6-disubstituted benzoic acid (e.g., Mesitoic acid derivatives).

The Core Problem: Steric hindrance at the ortho positions creates a dual barrier:

  • Kinetic Shielding: Bulky groups physically block the Bürgi-Dunitz trajectory (107°), preventing nucleophilic attack on the carbonyl carbon.

  • Electronic Deconjugation: The steric bulk forces the carbonyl group out of planarity with the aromatic ring. While this prevents resonance stabilization (theoretically making the carbonyl more reactive), the kinetic blocking effect overwhelmingly dominates.

The Temperature Dilemma:

  • Too Low: The system cannot overcome the massive Activation Energy (

    
    ) barrier. Reaction stalls.
    
  • Too High: You risk Protodecarboxylation . Sterically crowded benzoic acids relieve strain by ejecting

    
    , a pathway often accelerated by high temperatures (>140°C) and acidic media.
    

Module 1: Diagnostic Workflow

Before altering temperature, confirm your reaction pathway.[1] Use this logic gate to determine the optimal thermal strategy.

OptimizationLogic Start Diagnostic Start: Reaction Stalled/Low Yield? CheckSub Check Substitution Pattern: Are both ortho-positions blocked? Start->CheckSub Method_Fischer Current Method: Fischer Esterification (Acid + Alcohol + H+) CheckSub->Method_Fischer Yes Method_Coupling Current Method: Coupling Agent (EDC/HATU/DCC) CheckSub->Method_Coupling Yes Decision_Fischer Fischer is rarely effective for 2,6-disubstituted acids. Switch Strategy. Method_Fischer->Decision_Fischer Strategy_Yamaguchi Strategy B: Yamaguchi (2,4,6-Cl3-Benzoyl Chloride) Method_Coupling->Strategy_Yamaguchi If mild conditions required Strategy_AcidCl Strategy A: Acid Chloride (SOCl2/Oxalyl Chloride) Decision_Fischer->Strategy_AcidCl Robust Substrates Decision_Fischer->Strategy_Yamaguchi Acid Sensitive Substrates Temp_AcidCl Temp Optimization: Step 1: Reflux (80°C) to form COCl Step 2: 0°C -> RT for addition Strategy_AcidCl->Temp_AcidCl Temp_Yamaguchi Temp Optimization: Strict Control < 40°C (Prevents mixed anhydride decomp) Strategy_Yamaguchi->Temp_Yamaguchi

Figure 1: Decision matrix for selecting the correct thermal strategy based on steric hindrance severity.

Module 2: Troubleshooting Guide

Issue 1: Reaction is stalled (0-10% conversion after 24h)

Symptom: Starting material (SM) is unchanged by TLC/LCMS. No byproducts.

  • Root Cause: The activation energy (

    
    ) is too high for the current temperature. The nucleophile cannot penetrate the "ortho-shield."
    
  • Corrective Action:

    • Switch Solvent: If using DCM (BP 40°C) or THF (BP 66°C), switch to Toluene (BP 110°C) or Xylene (BP 140°C) .

    • Microwave Irradiation: Use a sealed vessel.

      • Set Point: 130°C.[2]

      • Time: 10-20 mins.

      • Rationale: Rapid dielectric heating can momentarily overcome steric repulsion that convective heating cannot.

Issue 2: Significant Decarboxylation Observed

Symptom: Loss of SM, appearance of "M-44" peak in MS (loss of


), or formation of the corresponding arene (e.g., 1,3-dimethylbenzene from 2,6-dimethylbenzoic acid).
  • Root Cause: Thermal instability. The ortho-substituents twist the carboxyl group, relieving conjugation but increasing ground-state strain. Ejecting

    
     relieves this strain. This is catalyzed by high T (>140°C) and strong mineral acids.
    
  • Corrective Action:

    • Lower Temperature: Cap reaction at 80°C.

    • Avoid Mineral Acids: Stop using

      
       or 
      
      
      
      .
    • Use the "Oxalyl Chloride/DMF" Method: Conversion to the acid chloride can often be done at Room Temperature (RT) with catalytic DMF. The subsequent reaction with the nucleophile is fast and requires no heat.

Issue 3: Product Decomposes/Hydrolyzes on Workup

Symptom: Product forms (visible on TLC) but disappears after aqueous wash.

  • Root Cause: Steric acceleration of hydrolysis. Just as the group is hard to put on, the strain makes it a good leaving group if the conditions are reversible.

  • Corrective Action:

    • Non-Aqueous Workup: Filter off solid byproducts (e.g., urea from DCC) and evaporate solvent directly.

    • Reverse Quench: Pour the reaction mixture into a cold, buffered solution rather than adding water to the reaction.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Best for: 2,6-dimethylbenzoic acid, Mesitoic acid, and thermally stable hindered acids.

Mechanism: Converts the poor electrophile (OH) into a hyper-reactive electrophile (Cl), minimizing the need for thermal forcing.

  • Activation:

    • Dissolve 1.0 eq hindered benzoic acid in dry DCM (or Toluene if T > 40°C is needed).

    • Add 1.2 eq Oxalyl Chloride dropwise.

    • Add 2-3 drops of DMF (Catalyst - Critical).

    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      ,
      
      
      ).
    • Stir at RT for 2 hours. If SM persists, heat to reflux (40°C) for 1 hour.

  • Evaporation (Crucial Step):

    • Evaporate solvent and excess oxalyl chloride to dryness under high vacuum.

    • Why? Removes HCl which can cause side reactions.

  • Coupling:

    • Redissolve the crude acid chloride in dry DCM/THF.

    • Add 1.5 eq Nucleophile (Alcohol/Amine).

    • Add 2.0 eq Pyridine or Et3N (Acid scavenger).

    • Temperature: Start at 0°C, warm to RT. Reflux only if necessary.

Protocol B: The Yamaguchi Esterification

Best for: Acid-sensitive substrates or when Acid Chloride fails.

  • Mixed Anhydride Formation:

    • Dissolve 1.0 eq Acid in Toluene.

    • Add 1.2 eq 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) .

    • Add 1.4 eq Et3N .

    • Stir at RT for 1-2 hours.

  • Esterification:

    • Filter off the triethylamine-HCl salt (optional but cleaner).

    • Add 1.0-2.0 eq Alcohol .

    • Add 1.5 eq DMAP (Stoichiometric DMAP is often required for hindered substrates, not catalytic).

    • Temperature: Reflux Toluene (110°C) is often required for the second step if sterics are severe.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Fischer Esterification (H2SO4/MeOH) for Mesitoic Acid? A: Generally, no . The equilibrium is highly unfavorable due to sterics. You would need to remove water aggressively (Dean-Stark or Molecular Sieves) and reflux for days, which risks decarboxylation. The Acid Chloride route (Protocol A) is superior.

Q: Why does my reaction turn black at 120°C? A: This indicates polymerization or decomposition. Hindered benzoic acids are electron-rich. In the presence of strong acids and heat, they can undergo Friedel-Crafts type self-condensations or oxidative degradation. Lower the temp and use an inert atmosphere (


/Ar).

Q: Is Microwave heating better than Oil Bath? A: Yes, for hindered substrates. Microwave heating is volumetric and instantaneous. It allows you to reach 150°C for 5 minutes, driving the reaction before the slower decarboxylation pathway can take over. Caution: Ensure your vessel is rated for the pressure generated by your solvent at 150°C.

References

  • Mechanistic Basis of Steric Hindrance: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).

  • Decarboxylation Mechanisms: Goossen, L. J., et al. (2009). "Silver-Catalyzed Protodecarboxylation of Carboxylic Acids." Advanced Synthesis & Catalysis, 351(16), 2667-2670.

  • Yamaguchi Esterification Protocol: Inanaga, J., et al. (1979).[3][4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Microwave Assisted Synthesis: Leadbeater, N. E., & Marco, M. (2002). "Preparation of Polymer-Supported Reagents Using Microwave Heating." Organic Letters, 4(17), 2973–2976.

Sources

Troubleshooting low conversion rates in cross-coupling of aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Low Conversion Rates in Cross-Coupling of Aryl Iodides Ticket ID: #Pd-ArI-404 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because your reaction with an Aryl Iodide (Ar-I) —theoretically the most reactive electrophile—is stalling or failing to reach full conversion.

The Paradox: While Ar-I undergoes Oxidative Addition (OA) to Pd(0) faster than bromides or chlorides, this speed is often the cause of failure. In cross-coupling, if the first step (OA) is too fast relative to the second step (Transmetallation or Amine Binding), the active catalyst accumulates as a stable Pd(II) intermediate. These intermediates are prone to aggregation (forming inactive dimers) or precipitation as Palladium Black .

This guide moves beyond basic "check your solvent" advice to address the specific kinetic bottlenecks inherent to Aryl Iodides.

Tier 1: Rapid Diagnostics (The "Is it Plugged In?" Check)

Before altering the catalytic system, confirm that environmental factors are not killing the active Pd(0) species.

Q: My reaction stalls at ~40-50% conversion. Is the catalyst dead? A: Likely, yes. If the reaction turns black (precipitated Pd) and stops, you have suffered catalyst death.

  • Check 1: Oxygen Leak. Pd(0) is oxygen-sensitive.[1] If your solution turned black immediately upon heating, oxygen was present.

    • Action: Do not just "purge" with a needle. Sparge the solvent with Argon for 15 minutes or use freeze-pump-thaw cycles.[2]

  • Check 2: The "Boronic Acid Suicide" (Suzuki). In Suzuki coupling, if the aryl halide remains but the boronic acid is gone, you are a victim of Protodeboronation .

    • Action: Run a TLC/LCMS check for the de-borylated arene (Ar-H). If present, your boronic acid decomposed faster than it could couple.

Diagnostic Flowchart

TroubleshootingFlow Start Reaction Stalled / Low Yield ColorCheck Check Reaction Color Start->ColorCheck BlackPrecip Black Precipitate (Pd Black) ColorCheck->BlackPrecip Yes NoPrecip Solution Clear/Orange ColorCheck->NoPrecip No Diagnosis1 Diagnosis: Catalyst Aggregation (OA too fast, TM too slow) BlackPrecip->Diagnosis1 SubstrateCheck Analyze Supernatant (LCMS) NoPrecip->SubstrateCheck ArIRemains Ar-I Remaining + Nucleophile Gone SubstrateCheck->ArIRemains Nucleophile Consumed BothRemain Both Substrates Remaining SubstrateCheck->BothRemain Stalled Diagnosis2 Diagnosis: Protodeboronation (Suzuki) or Amine Oxidation ArIRemains->Diagnosis2 Diagnosis3 Diagnosis: Catalyst Deactivation (Inhibitory Pd-I dimers) BothRemain->Diagnosis3

Figure 1: Initial diagnostic logic for stalled cross-coupling reactions.

Tier 2: The "Iodide Effect" (Advanced Mechanism)

Q: Why does Ar-I fail where Ar-Br succeeds? A: The "Iodide Effect" creates a bottleneck at the Transmetallation step.

  • Fast Oxidative Addition: Ar-I adds to Pd(0) almost instantly.

  • Stable Resting State: The resulting L-Pd(Ar)(I) complex is thermodynamically very stable.

  • Dimerization: Because the Iodide anion is large and polarizable, it bridges two Palladium centers easily, forming inactive [Pd(Ar)(\mu-I)]_2 dimers.

  • The Result: The catalyst gets "stuck" in this stable Pd(II) state and cannot accept the nucleophile (boronic acid/amine). Eventually, it decomposes to Pd black.[1]

The Solution: Destabilize the Intermediate

To fix this, you must force the reaction forward from the Pd(II) state.

  • Strategy A: Increase Ligand Concentration. Ensure [L]:[Pd] is at least 2:1 or higher. Excess ligand breaks the dimers.

  • Strategy B: Change the Base (Suzuki). Use a base that coordinates well. Hydroxide (OH-) or Alkoxides (OtBu-) facilitate the exchange of the Iodide on the Pd center.

  • Strategy C: "Slow-Release" Catalysis. Use a precatalyst (like Pd-G3/G4) that releases active Pd(0) slowly, preventing the sudden accumulation of Pd(II) intermediates.

Tier 3: Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling

Issue: High Protodeboronation (Ar-B(OH)2


 Ar-H).
Context:  This happens when the catalytic cycle is slower than the background hydrolysis of the boronic acid.
VariableRecommendationWhy?
Base Switch to KF or K3PO4 Weaker, anhydrous bases reduce protodeboronation compared to hydroxides/carbonates.
Water Minimize Water Use 95:5 organic:water or anhydrous conditions with CsF/KF. Water accelerates deboronation.
Ligand Use Bulky Phosphines (XPhos, SPhos) These facilitate the difficult Transmetallation step, speeding up the cycle to outcompete decomposition.
Additive Add Ag2O or AgOTf (Last Resort) Silver precipitates the Iodide (AgI), forcing the reaction open for the boronic acid.
Scenario B: Buchwald-Hartwig Amination[1][3][4]

Issue: Reaction stalled; Iodide inhibition. Context: In C-N coupling, the amine must bind to the Pd(II) center.[3] The Iodide anion binds so tightly that it blocks the amine from entering.

Q: Should I switch to Aryl Bromide? A: Yes. Counter-intuitively, Ar-Br often outperforms Ar-I in Buchwald couplings because the Pd-Br bond is weaker, allowing the amine to displace the halide more easily [1].

If you MUST use Aryl Iodide:

  • Use Stronger Bases: NaOtBu or LiHMDS are required to deprotonate the amine and force displacement.

  • Solvent Switch: Use Toluene or Xylenes . Non-polar solvents destabilize the charged Iodide-bridged dimers, keeping the catalyst active [2].

  • Ligand: Use BrettPhos or RuPhos . These are designed to prevent the formation of stable off-cycle species.

Visualizing the Failure Mode

The diagram below illustrates the "Off-Cycle" trap specific to Aryl Iodides.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) PdII_Mono L-Pd(Ar)(I) (Monomer) Pd0->PdII_Mono + Ar-I OxAdd Oxidative Addition (VERY FAST for Ar-I) PdII_Mono->Pd0 + Nucleophile (Productive Cycle) Dimer [Pd(Ar)(mu-I)L]_2 (Inactive Dimer) PdII_Mono->Dimer Low Ligand Conc. High [I-] PdBlack Pd Black (Dead Catalyst) Dimer->PdBlack Decomposition TransMet Transmetallation (Rate Limiting) Product Product (Ar-Nu)

Figure 2: The Aryl Iodide Trap. Fast oxidative addition leads to dimer formation if transmetallation is slow.

Experimental Protocols

Standardized Protocol for Difficult Aryl Iodides

Use this protocol to benchmark your system.

Reagents:

  • Aryl Iodide (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dba)2 (2 mol%) + XPhos (4 mol%) OR XPhos-Pd-G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

Step-by-Step:

  • Vial Prep: Charge a reaction vial with the Aryl Iodide, Boronic Acid, Base, and Precatalyst (if solid). Add a stir bar.

  • Degas: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Add sparged solvent via syringe.[4]

  • Temperature: Heat to 60°C initially. Aryl Iodides do not usually require 100°C; excessive heat promotes dehalogenation.

  • Monitoring: Check HPLC/UPLC at 1 hour.

    • If <10% conversion: Increase temp to 80°C.

    • If Pd black forms: Add more Ligand (additional 2 mol%).

FAQ: Common Side Products
ObservationSide ProductCauseSolution
Ar-H Dehalogenated Arene

-hydride elimination or Protodeboronation
Use anhydrous solvents; switch to Pd-G3 precatalysts.
Ar-Ar HomocouplingOxygen presence or Pd(II) oxidantRigorous degassing; Ensure excess reductant (boronic acid).[2]
Ar-OH PhenolOxidation of Boronic AcidUse degassed base solutions; check peroxide levels in ethers (THF).

References

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Suzuki–Miyaura Cross-Coupling of Aryl Iodides." Organic Process Research & Development.

Sources

Technical Support Center: Stability of 4-Fluoro-3-iodo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Chemical Stability & Handling in Basic Media Ticket ID: CHEM-SUP-4F3I-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The Bottom Line: 4-Fluoro-3-iodo-5-methylbenzoic acid is kinetically stable in mild aqueous alkaline solutions (e.g., 1M NaOH, LiOH,


) at ambient temperatures. In these conditions, it exists as the carboxylate salt, which is electronically deactivated toward Nucleophilic Aromatic Substitution (

).

The Critical Risks: However, "basic conditions" covers a spectrum of variables that can trigger rapid degradation. The two primary failure modes are:

  • Fluorine Displacement (

    
    ):  Occurs if heating  is applied in the presence of strong nucleophiles  (e.g., methoxide, ethoxide) or dipolar aprotic solvents (DMSO, DMF).
    
  • Protodeiodination: Occurs via radical mechanisms if the solution is exposed to UV light or trace transition metals (Pd, Cu) while basic.

Chemical Resilience Profile

To understand stability, we must analyze the electronic environment of the molecule in basic media.

FeatureElectronic Effect in Base (

)
Stability Implication
Carboxylate (

)
Electron Donating (+I) & Repulsive High Stability. The negative charge repels incoming nucleophiles (

), preventing attack at the C4-Fluorine.
Iodine (C3) Inductive Withdrawal (-I) Moderate Risk. Activates the ring slightly, but also susceptible to metal-halogen exchange or radical cleavage.
Methyl (C5) Steric Bulk & Weak Donation Protective. The methyl group provides a "steric shield" around the C4-Fluorine, slowing down potential

reactions.
Fluorine (C4) Leaving Group The Weak Link. If the carboxylate is protonated (acidic) or esterified, this position becomes highly vulnerable to hydrolysis.
Visualizing the Danger Zones

The following decision matrix illustrates when the compound survives and when it degrades.

StabilityMatrix Start Start: Basic Conditions Form Substrate Form? Start->Form Salt Carboxylate Salt (Acid + Base) Form->Salt Free Acid Ester Ester Intermediate (Methyl/Ethyl Ester) Form->Ester Ester Temp Temperature? Salt->Temp Solvent Solvent System? Ester->Solvent Safe STABLE (Desired Species) Temp->Safe < 50°C Risk2 RISK: Deiodination (Loss of Iodine) Temp->Risk2 > 80°C + Light Solvent->Safe THF/H2O (LiOH) Risk1 RISK: S_NAr (Formation of 4-OH/4-OR byproduct) Solvent->Risk1 MeOH/NaOMe (Reflux)

Troubleshooting Guide (FAQ)

Scenario A: "I see a new impurity spot (+14 mass or -2 mass) during ester hydrolysis."

Diagnosis: You likely triggered Nucleophilic Aromatic Substitution (


) .
  • The Mechanism: If you used Sodium Methoxide (NaOMe) or refluxed in Methanol/NaOH, the methoxide/hydroxide ion attacked the C4 position before the ester hydrolyzed. The ester group is electron-withdrawing, making the C4-Fluorine highly activated.

  • The Fix: Switch to Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture at room temperature. LiOH is milder, and the water ensures the nucleophile is solvated (less reactive), favoring ester hydrolysis over fluorine displacement.

Scenario B: "My Iodine peak disappeared (Mass M-126)."

Diagnosis: Protodeiodination (Reduction of the C-I bond).

  • The Cause: This is rarely caused by base alone. It usually indicates:

    • Light Exposure: Aryl iodides are photosensitive. Basic solutions can stabilize radical intermediates formed by UV light.

    • Metal Contamination: Did you use a spatula contaminated with Palladium or Copper? In basic media, trace metals can catalyze the reduction of Aryl-I to Aryl-H.

    • Reducing Agents: Presence of dithionite, sulfite, or hydrides.

  • The Fix: Wrap reaction flasks in aluminum foil. Use non-metallic spatulas. Ensure solvents are degassed.

Scenario C: "The compound precipitated unexpectedly."

Diagnosis: pH Shock.

  • The Cause: The compound is only soluble in water when deprotonated (pH > 5-6). If you added acid too quickly during workup, you may have trapped salts or impurities in the rapid precipitation.

  • The Fix: Acidify slowly to pH 3-4 using mild acid (1M HCl or Citric Acid) with vigorous stirring to ensure a clean, crystalline precipitate.

Validated Protocols

Protocol 1: Safe Ester Hydrolysis (Saponification)

Objective: Convert methyl 4-fluoro-3-iodo-5-methylbenzoate to the acid without losing Fluorine.

  • Dissolve: Dissolve 1.0 eq of the ester in THF (Tetrahydrofuran).

  • Prepare Base: Dissolve 2.0 eq of LiOH·H₂O in water.

  • Combine: Add the aqueous LiOH to the THF solution. (Ratio THF:Water should be roughly 3:1 or 4:1).

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Checkpoint: Monitor by TLC/LCMS. Reaction is usually complete in 2-4 hours.

    • Warning: Do NOT reflux. Heat increases the rate of

      
       (Fluorine displacement) exponentially.
      
  • Workup:

    • Concentrate to remove THF (rotary evaporator).

    • Dilute the remaining aqueous layer with water.

    • Wash with Ethyl Acetate (removes unreacted ester/neutrals).

    • Acidify the aqueous layer to pH 3 with 1M HCl.

    • Filter the white solid precipitate.

Protocol 2: Impurity Identification Workflow

Use this logic flow to identify degradation products via LCMS.

ImpurityID Input Impurity Mass (LCMS) M_minus_20 Mass [M-20] (Loss of HF) Input->M_minus_20 M - 2 (vs Acid) or M - 16 (vs Ester) M_plus_14 Mass [M+12] (Methoxy replace F) Input->M_plus_14 M + 12 (vs Acid) M_minus_126 Mass [M-126] (Loss of Iodine) Input->M_minus_126 M - 126 Result1 Hydrolysis Product (4-Hydroxy analog) M_minus_20->Result1 Caused by Hot Aqueous Base Result2 Ether Product (4-Methoxy analog) M_plus_14->Result2 Caused by MeOH/NaOMe Result3 De-iodinated (Protodeiodination) M_minus_126->Result3 Caused by Light/Metals

References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Source: "Nucleophilic Aromatic Substitution."[1][2][3] Chemistry LibreTexts. The general reactivity of 4-halobenzoic acids is well-documented; the carboxylate anion deactivates the ring, while the ester activates it.

  • Stability of Aryl Iodides:

    • Source: "Radical cations from alkyl iodides in aqueous solution."[4] RSC Publishing.[4] Discusses the susceptibility of carbon-iodine bonds to radical processes, relevant to the light-sensitivity warning.

  • Synthesis of Fluorinated Benzoic Acids:

    • Source: "Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid."[5] Google Patents (US8022247B2). Illustrates the stability of similar fluoro-iodo-benzoic acid scaffolds during industrial processing.

  • pKa and Physical Properties:

    • Source: "4-Fluorobenzoic acid."[6][7][8][9][10] Wikipedia.[6] Provides baseline acidity data (

      
      ) for the parent scaffold, supporting the pH handling recommendations.
      
    • [6]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 4-Fluoro-3-iodo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum for 4-Fluoro-3-iodo-5-methylbenzoic acid , designed for researchers validating synthetic intermediates in drug discovery.

Executive Summary

4-Fluoro-3-iodo-5-methylbenzoic acid is a trisubstituted aromatic scaffold frequently employed as a precursor in the synthesis of kinase inhibitors and biaryl pharmaceuticals. Its structural integrity is critical, yet it is prone to confusion with regioisomers (e.g., 3-fluoro-5-iodo-4-methylbenzoic acid) formed during non-selective iodination or methylation steps.

This guide establishes a self-validating NMR protocol to distinguish this specific isomer from its alternatives. The core differentiator is the Fluorine-Proton coupling pattern (


) , which serves as a molecular fingerprint.
Key Performance Indicators (KPIs) for Identification
FeatureTarget: 4-Fluoro-3-iodo-5-methylAlternative: 3-Fluoro-5-iodo-4-methyl
Aromatic Protons Two Doublets (approx.[1] equal

)
One Doublet / One Singlet
Coupling (

)
Meta-coupling (~6.0 Hz) for bothOrtho (~9.0 Hz) & Para (~0 Hz)
Methyl Signal Doublet (

~2 Hz)
Doublet (

~2 Hz)

Experimental Protocol & Methodology

Solvent Selection: DMSO-d6 vs. CDCl3

For this specific acidic substrate, DMSO-d6 is the required solvent.

  • Solubility: The carboxylic acid moiety creates strong intermolecular hydrogen bonds (dimers) in non-polar solvents like CDCl

    
    , leading to poor solubility and broad, concentration-dependent signals.
    
  • Exchangeable Protons: DMSO-d6 effectively solvates the carboxylic acid proton (-COOH), usually revealing a distinct broad singlet at 13.0+ ppm, which is often invisible or extremely broad in CDCl

    
     due to rapid exchange.
    
  • Resolution: The high polarity of DMSO stabilizes the ionic character of the C-F bond, often sharpening the multiplet structures required for

    
    -value calculation.
    
Acquisition Parameters[2][3]
  • Field Strength: Minimum 400 MHz recommended to resolve the aromatic meta-couplings (

    
     ~2 Hz) from the fluorine couplings.
    
  • Pulse Sequence: Standard zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons adjacent to Iodine (heavy atom effect) may have accelerated relaxation, but the Methyl protons require sufficient time for accurate integration.
    

Structural Elucidation & Assignment

The structure consists of a benzene ring with four substituents:

  • Pos 1: -COOH

  • Pos 3: -I (Iodo)[2][3]

  • Pos 4: -F (Fluoro)[3][4][5]

  • Pos 5: -CH

    
     (Methyl)
    
  • Protons: H2 and H6.

Theoretical Reference Data (DMSO-d6)

Note: Chemical shifts (


) are estimates based on substituent additivity rules relative to benzene (7.27 ppm).
PositionTypeShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
-COOH OH~13.0 - 13.5Broad Singlet-Deshielded acidic proton; visible in DMSO.
H-2 Ar-H8.35 ± 0.1 dd

,

Ortho to COOH & I . Most deshielded aromatic signal.
H-6 Ar-H7.85 ± 0.1 dd

,

Ortho to COOH & Me . Shielded relative to H-2 by Methyl group.
-CH

Alkyl2.35 ± 0.05 d

Ortho to F . Shows long-range coupling.
Detailed Mechanistic Analysis
The Fluorine Fingerprint (The "Meta-Meta" Rule)

In 4-Fluoro-3-iodo-5-methylbenzoic acid :

  • H-2 is located at position 2. The Fluorine is at position 4.[6][2][5][7] The path is H2-C2-C3-C4-F. This is a meta relationship (3 intervening ring carbons).

    • Expected

      
      : 5.5 – 7.0 Hz .
      
  • H-6 is located at position 6. The Fluorine is at position 4.[6][2][5][7] The path is H6-C6-C5-C4-F. This is also a meta relationship.

    • Expected

      
      : 5.5 – 7.0 Hz .
      
The Methyl Coupling

The methyl group at C5 is ortho to the Fluorine at C4.

  • Path: H(Me)-C(Me)-C5-C4-F.

  • This is a 4-bond coupling (

    
    ).
    
  • Typical value: 1.5 – 2.5 Hz .

  • Observation: The methyl signal at ~2.35 ppm will not be a singlet; it will be a clear doublet .

Comparative Analysis: Distinguishing Alternatives

The most common synthetic error yields the 3-Fluoro-5-iodo-4-methyl isomer (often via iodination of 3-fluoro-4-methylbenzoic acid).

Isomer Differentiation Logic
ParameterTarget (4-F, 3-I, 5-Me) Alternative (3-F, 5-I, 4-Me)
H-2 Coupling Meta to F (

Hz)
Ortho to F (

Hz)
H-6 Coupling Meta to F (

Hz)
Para to F (

Hz)
Visual Result Two Doublets of similar width.One Wide Doublet + One Singlet.
  • Why this works: Fluorine-Proton coupling constants are highly dependent on distance. Ortho coupling (

    
    ) is always significantly larger than Meta coupling (
    
    
    
    ).

Visualization Workflows

Isomer Verification Decision Tree

Use this logic flow to validate your synthesized product.

IsomerCheck Start Acquire 1H NMR in DMSO-d6 CheckAr Analyze Aromatic Region (7.5 - 8.5 ppm) Start->CheckAr CountPeaks How many distinct aromatic signals? CheckAr->CountPeaks TwoSignals Two Signals (H2, H6) CountPeaks->TwoSignals Expected CheckCoupling Measure J(H-F) for both signals TwoSignals->CheckCoupling ResultTarget Both J ~ 6 Hz (Meta-Meta Coupling) CONFIRMED: 4-Fluoro-3-iodo-5-methyl CheckCoupling->ResultTarget J1 ≈ J2 ≈ 6 Hz ResultIso1 One J ~ 9 Hz (Ortho) One J ~ 0 Hz (Para) REJECT: 3-Fluoro-5-iodo-4-methyl CheckCoupling->ResultIso1 J1 >> J2 ResultIso2 Both J ~ 9 Hz (Ortho) REJECT: 2,6-Difluoro or similar CheckCoupling->ResultIso2 J1 ≈ J2 ≈ 9 Hz

Caption: Decision tree for confirming regiochemistry based on Fluorine-Proton coupling constants (


).
Sample Preparation & Analysis Workflow

PrepWorkflow Step1 Weigh 5-10 mg Solid Sample Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Mix/Sonicate Ensure Clear Soln Step2->Step3 Step4 Acquire 1H NMR (ns=16, d1=5s) Step3->Step4 Step5 Process: Calibrate DMSO (2.50 ppm) Step4->Step5

Caption: Standardized protocol for NMR analysis of benzoic acid derivatives to ensure reproducibility.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 91, 165–195. Link

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Reference for J-coupling ranges).

Sources

13C NMR Peak Assignments for Polysubstituted Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Peak Assignments for Polysubstituted Benzoic Acids Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug development and organic synthesis, the precise structural verification of polysubstituted benzoic acids is a frequent yet deceptive challenge. While simple monosubstituted benzenes follow predictable additivity rules, polysubstituted derivatives—common scaffolds in NSAIDs, kinase inhibitors, and agrochemicals—often exhibit significant deviations due to steric inhibition of resonance (SIR) and electronic crowding .

This guide objectively compares three assignment methodologies: Empirical Additivity (SCS) , 2D NMR Correlation , and DFT-GIAO Computation . It provides validated experimental protocols and reference data to ensure unambiguous assignment.

Part 1: The Reference Standard

Before analyzing complex derivatives, the baseline chemical shifts of the parent benzoic acid must be established. Note that solvent effects (hydrogen bonding) significantly alter the carboxyl and ipso carbons.

Table 1: Baseline 13C NMR Shifts of Benzoic Acid

Carbon Position Shift (δ, ppm) in CDCl₃ Shift (δ, ppm) in DMSO-d₆ Assignment Logic
C-7 (COOH) 172.6 167.4 Deshielded carbonyl; shifts upfield in DMSO due to H-bonding disruption of dimers.
C-4 (Para) 133.8 132.5 Significant deshielding due to resonance electron withdrawal by COOH.
C-2,6 (Ortho) 130.2 129.4 Ortho positions; typically doublet in HSQC.
C-1 (Ipso) 129.4 131.3 Quaternary; low intensity. Sensitive to steric twisting of COOH.

| C-3,5 (Meta) | 128.5 | 128.4 | Least affected by the COOH group; close to benzene baseline (128.5 ppm). |

Critical Insight: In CDCl₃, C-1 (Ipso) and C-2 (Ortho) are often overlapping or reversed depending on concentration. In DMSO-d₆, the separation is distinct.[1]

Part 2: Methodological Comparison
Method A: Empirical Additivity (SCS)

Best for: Rapid screening of simple 1,3- or 1,4-disubstituted derivatives.

This method assumes that the shift of a carbon is the sum of the benzene base value (128.5 ppm) plus the additive effects of all substituents.[2][3] Formula:


[2][3]

Table 2: Common Substituent Chemical Shift (SCS) Increments (ppm)

Substituent Ipso (C1) Ortho (C2) Meta (C3) Para (C4)
-COOH +2.9 +1.3 +0.4 +4.3
-OCH₃ +31.4 -14.4 +1.0 -7.7
-NO₂ +19.6 -5.3 +0.9 +6.0
-Cl +6.4 +0.2 +1.0 -2.0

| -CH₃ | +9.3 | +0.6 | -0.1 | -3.0 |

Performance Verdict:

  • Pros: Instant calculation; accurate for uncrowded systems.

  • Cons: Fails in polysubstituted systems (e.g., 2,6-disubstitution) where steric hindrance twists the carboxyl group out of planarity, breaking conjugation.

  • Error Margin: ±0.5 ppm (Simple) to ±5.0 ppm (Crowded).

Method B: 2D NMR Correlation (The Gold Standard)

Best for: Final structure confirmation and regulatory submission.

This method relies on scalar coupling rather than prediction. It is the only self-validating protocol.

Workflow Visualization (Graphviz):

NMR_Workflow Start Unknown Polysubstituted Benzoic Acid H_NMR 1H NMR Spectrum (Identify symmetry & integration) Start->H_NMR HSQC HSQC (1H-13C) (Assign protonated carbons C2-C6) H_NMR->HSQC Direct C-H HMBC HMBC (Long Range) (Assign Quaternary C1, C-COOH) HSQC->HMBC Missing Quaternary Cs Validation Check C1 -> Ortho-H correlations HMBC->Validation Final Unambiguous Assignment Validation->Final

Caption: Logical workflow for assigning quaternary carbons in benzoic acids using 2D NMR.

Performance Verdict:

  • Pros: Absolute certainty; distinguishes isomers (e.g., 2,3- vs 2,5-substitution).

  • Cons: Requires instrument time; HMBC correlations can be weak for quaternary carbons with long relaxation times.

Method C: Computational Prediction (DFT-GIAO)

Best for: Distinguishing diastereomers or when 2D NMR is ambiguous due to overlap.

Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods.[4]

  • Standard Level: B3LYP/6-31G(d) in solvent continuum (PCM).

  • Application: Excellent for predicting the "Ortho Effect" where steric crowding shifts the Carboxyl Carbon (C7) upfield by 3-5 ppm due to loss of conjugation.

Part 3: Case Study – 3,4,5-Trimethoxybenzoic Acid

A comparison of how the methods perform on a crowded ring system.

Table 3: Assignment Accuracy Comparison (in CDCl₃)

Carbon Experimental (ppm) [1] Empirical Calc. (ppm) Error (Empirical) DFT (GIAO) Prediction
C-COOH 171.4 172.6 +1.2 170.9
C-1 (Ipso) 124.1 125.3 +1.2 123.8
C-2,6 107.3 108.2 +0.9 107.5
C-3,5 152.9 153.5 +0.6 152.7

| C-4 | 142.9 | 141.8 | -1.1 | 143.1 |

Analysis:

  • The Empirical method overestimates the C-1 shift because it fails to fully account for the electronic push-pull of the three adjacent methoxy groups.

  • DFT provides a nearly exact match (<0.5 ppm error), validating its use for crowded rings.

Part 4: Experimental Protocol for Quantitative Analysis

To ensure assignments are valid, spectra must be acquired under conditions that allow quantitative integration of quaternary carbons.

Protocol: Quantitative 13C NMR for Benzoic Acids

  • Sample Prep: Dissolve 30-50 mg of compound in 0.6 mL solvent (DMSO-d₆ preferred for solubility).

  • Relaxation Agent: Add 20 µL of Cr(acac)₃ (0.1 M solution) to shorten

    
     relaxation times.
    
    • Reasoning: Carboxyl and Ipso carbons have long

      
       (5-20s). Without this, their signals are artificially weak.
      
  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Reasoning: Eliminates Nuclear Overhauser Effect (NOE) enhancement, allowing for accurate integration.

  • Acquisition Parameters:

    • Relaxation Delay (D1): > 5 seconds (with Cr(acac)₃) or > 25 seconds (without).

    • Pulse Angle: 90°.

    • Scans: 512 - 1024 (for high S/N on quaternary peaks).

References
  • Royal Society of Chemistry. Electronic Supplementary Information: Synthesis and characterization of 3,4,5-trimethoxybenzoic acid derivatives. (Accessed 2024).[5] Link

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3,4,5-trimethoxy- 13C NMR Spectra. NIST Chemistry WebBook, SRD 69.[6] Link

  • BenchChem. Quantitative 13C NMR Spectroscopy for Structural Elucidation: Protocols and Applications. (2025).[3][7][8] Link

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Additivity Rules and Tables. Department of Chemistry. Link

  • Bohm, S. & Exner, O. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[9] Chemistry - A European Journal, 2000. Link

Sources

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Evaluating Orbitrap vs. Q-TOF for 4-Fluoro-3-iodo-5-methylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and environmental monitoring, the unambiguous identification of halogenated small molecules requires analytical platforms capable of extreme precision. 4-Fluoro-3-iodo-5-methylbenzoic acid is a highly specialized halogenated building block[1]. Due to the unique mass defects introduced by fluorine and iodine, analyzing this compound demands High-Resolution Mass Spectrometry (HRMS) to achieve mass accuracy errors below 5 parts-per-million (ppm)[2].

This guide provides an objective, data-driven comparison between the two premier HRMS technologies—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the characterization and quantification of this specific analyte. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the mechanistic causality behind experimental choices and establishing self-validating protocols to ensure absolute data trustworthiness.

Target Analyte Profile & Mechanistic Ionization Rationale

To design an effective mass spectrometry workflow, we must first deconstruct the physicochemical properties of the target molecule.

  • Chemical Name: 4-Fluoro-3-iodo-5-methylbenzoic acid

  • CAS Number: 1512356-17-0[1]

  • Molecular Formula: C₈H₆FIO₂[3]

  • Monoisotopic Neutral Mass: 279.9396 Da

  • Theoretical [M-H]⁻ m/z: 278.9324

Mechanistic Rationale for Ionization: Benzoic acid derivatives possess a carboxylic acid moiety (typical pKa ~4.0). In Electrospray Ionization (ESI), operating in negative ion mode is causally linked to higher sensitivity for these compounds. By utilizing a mobile phase buffered to a pH above the analyte's pKa (e.g., pH 6.8 using ammonium acetate), we force the molecule into its deprotonated carboxylate state ([M-H]⁻) in the solution phase before it enters the ESI droplet. This prevents the need for gas-phase deprotonation, exponentially increasing the ion yield.

Furthermore, the presence of iodine (exact mass 126.9045 Da) introduces a significant negative mass defect. This distinct isotopic signature acts as a natural filter against isobaric background noise, provided the mass analyzer has sufficient resolving power.

HRMS Technology Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for halogenated small molecules, the decision hinges on the trade-off between resolving power and acquisition speed .

The Orbitrap Advantage: Ultra-High Resolution

Orbitrap mass analyzers utilize Fourier Transform (FT) to measure the frequency of oscillating ions[4]. The longer the ion packet is scanned, the higher the resolution and the cleaner the signal-to-noise ratio becomes[5]. Orbitraps can routinely achieve resolutions exceeding 140,000 FWHM. This is highly advantageous for 4-Fluoro-3-iodo-5-methylbenzoic acid because it allows for the baseline resolution of its fine isotopic structure (e.g., resolving the ¹³C isotope peak from potential matrix interferences), making it an exceptional tool for simultaneous qualitative screening and absolute quantitation[6].

The Q-TOF Advantage: Duty Cycle and Speed

Q-TOF instruments rely on measuring the time it takes for ions to travel through a flight tube[4]. While their maximum resolution (typically 40,000 - 60,000 FWHM) is lower than that of an Orbitrap[4], they do not suffer from the same duty-cycle limitations[5]. Q-TOFs can acquire data at extremely fast rates (>50 Hz). For high-throughput laboratories utilizing Flow Injection Analysis (FIA) or ultra-fast UHPLC with narrow peak widths (e.g., 2-3 seconds), Q-TOF systems capture sufficient data points across the peak to ensure robust quantitation and superior baseline reproducibility[7].

Decision N1 HRMS Platform Selection N2 Need Max Resolution? (Complex Matrix / Isobaric Overlap) N1->N2 N3 Need Max Scan Speed? (Fast UHPLC / Flow Injection) N1->N3 N4 Orbitrap MS (>140k FWHM, FT-based) N2->N4 Yes N5 Q-TOF MS (>50 Hz Acquisition, Time-based) N3->N5 Yes

Fig 1. Decision matrix for selecting Orbitrap vs. Q-TOF based on analytical requirements.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to verify the integrity of the data.

Step 1: Sample Preparation
  • Action: Spike the biological or environmental sample with a stable isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid) prior to protein precipitation with cold acetonitrile (1:3 v/v).

  • Causality: Acetonitrile crashes out matrix proteins. The internal standard corrects for matrix effects and ion suppression during ESI.

  • Self-Validation: Recovery of the internal standard must fall between 85-115%. If it drops, it indicates severe matrix suppression, invalidating the run.

Step 2: UHPLC Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column. Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile.

  • Causality: As established, the neutral pH of the ammonium acetate buffer ensures the 4-Fluoro-3-iodo-5-methylbenzoic acid remains deprotonated, optimizing it for negative mode ESI.

  • Self-Validation: Retention time (RT) drift must be < 0.1 minutes across the batch.

Step 3: HRMS Acquisition & Lock Mass Calibration
  • Action: Operate the HRMS in Full Scan negative mode (m/z 100-500). Enable internal lock mass correction using the endogenous palmitic acid background ion ([M-H]⁻ at m/z 255.2330).

  • Causality: HRMS systems can experience slight mass drift due to temperature fluctuations. A lock mass provides real-time, scan-by-scan mass recalibration[6].

  • Self-Validation: The mass error (Δm) of the target analyte (m/z 278.9324) must be strictly < 5 ppm[2]. If the error exceeds 5 ppm, the identity of the compound cannot be unambiguously confirmed.

Workflow S1 Sample Preparation (Protein Crash + ISTD) S2 UHPLC Separation (C18, NH4OAc Buffer) S1->S2 S3 ESI(-) Ionization (Deprotonation to [M-H]-) S2->S3 S4 HRMS Mass Analysis (Lock Mass Corrected) S3->S4 S5 Data Processing (Exact Mass < 5 ppm) S4->S5

Fig 2. Self-validating LC-HRMS workflow for halogenated benzoic acid analysis.

Comparative Data Analysis

The following tables synthesize the expected quantitative and qualitative performance metrics when analyzing 4-Fluoro-3-iodo-5-methylbenzoic acid on both platforms.

Table 1: HRMS Platform Parameter Comparison

ParameterOrbitrap MS (e.g., Q Exactive)Q-TOF MS (e.g., TripleTOF)Mechanistic Impact on Analyte
Mass Analyzer Type Fourier Transform (Frequency)[4]Time-of-Flight (Time)[4]Dictates the fundamental relationship between scan speed and resolution.
Typical Resolution 140,000 - 240,000 FWHM[4]40,000 - 60,000 FWHM[4]Orbitrap easily separates the iodine mass defect from matrix interference.
Scan Speed 12 - 20 Hz> 50 Hz[7]Q-TOF provides superior peak integration for ultra-fast chromatography.
Duty Cycle Pulsed / Trapping[5]Continuous / High Duty CycleQ-TOF captures a continuous ion beam, reducing signal loss during fast LC[5].

Table 2: Experimental Performance Metrics for 4-Fluoro-3-iodo-5-methylbenzoic acid ([M-H]⁻ 278.9324)

MetricOrbitrap MSQ-TOF MSAnalytical Significance
Mass Accuracy (Δm) < 1.5 ppm< 3.0 ppmBoth platforms successfully meet the < 5 ppm threshold required for forensic/clinical confirmation[2].
Isotopic Fidelity ExcellentGoodOrbitrap's high resolution prevents overlapping of the M+1 (¹³C) peak with background noise.
Linear Dynamic Range 3 - 4 Orders of Magnitude4 - 5 Orders of MagnitudeQ-TOF detectors generally offer a slightly wider dynamic range before saturation.
Points per LC Peak 10 - 15 (at 3 sec peak width)> 30 (at 3 sec peak width)Q-TOF ensures highly reproducible quantitation (RSD < 5%) for fast-eluting peaks.
Conclusion

Both Orbitrap and Q-TOF architectures are highly capable of characterizing 4-Fluoro-3-iodo-5-methylbenzoic acid. If your primary objective is untargeted screening and structural elucidation in highly complex matrices, the Orbitrap's superior resolving power is unmatched. Conversely, if your laboratory is focused on high-throughput, absolute quantitation utilizing fast chromatography or flow injection analysis, the Q-TOF's rapid acquisition speed and wide dynamic range make it the optimal choice.

References

1.[1] Guidechem. C8H6FIO2 - Chemical Dictionary - Guidechem: 4-fluoro-3-iodo-5-methylbenzoic acid CAS:1512356-17-0. Available at: 2.[3] BLD Pharm. 1533441-18-7 | 4-Fluoro-5-iodo-2-methylbenzoic acid. Available at: 3.[4] Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: 4.[6] Thermo Fisher Scientific. The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Available at: 5.[7] Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis? Available at: 6.[5] Chemistry Stack Exchange. Q-TOF vs Q-orbitrap MS data. Available at: 7.[2] LCGC International. Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. Available at:

Sources

Technical Comparison Guide: Characterization of 4-Fluoro-3-iodo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 4-Fluoro-3-iodo-5-methylbenzoic acid (CAS 1512356-17-0) is a critical halogenated building block, frequently utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2][3] Its structural complexity—containing three distinct substituents on the benzene ring—creates a high risk of isomeric confusion and starting material contamination .

The Reality: Unlike common commodity chemicals, the specific melting point (MP) of this exact isomer is often not listed in standard public databases or is proprietary to specific synthesis batches. Blindly relying on generic "benzoic acid derivative" ranges (e.g., 150–200°C) is a failure of scientific rigor.

The Solution: This guide provides a comparative analysis of the target compound against its closest structural isomers and precursors. It establishes a self-validating protocol to determine the melting point experimentally, using known standards as exclusion criteria to certify purity.

Technical Specifications & Comparative Analysis

The "Isomer Trap"

In organic synthesis, particularly electrophilic aromatic substitution (EAS), regioisomers are common byproducts. For this target, the migration of the iodine or methyl group can yield compounds with identical molecular weights (MW 280.03) but vastly different biological activities.

Table 1: Physicochemical Comparison of Target vs. Critical Alternatives

Compound IdentityStructure DescriptionCAS NumberMelting Point Range (°C)Status
TARGET 4-Fluoro-3-iodo-5-methylbenzoic acid 1512356-17-0 To Be Determined (Est. 150–180°C) Product
Alternative 1 (Isomer)3-Fluoro-5-iodo-4-methylbenzoic acid861905-94-4140 – 144 °C [1]Impurity
Alternative 2 (Precursor)4-Fluoro-3-methylbenzoic acid403-15-6164 – 168 °C [2]Starting Material
Alternative 3 (Isomer Precursor)3-Fluoro-4-methylbenzoic acid350-28-7169 – 171 °C [3]Impurity

Critical Insight: If your synthesized product melts at 140–144°C , you have likely isolated the wrong isomer (Alternative 1). If it melts at 164–168°C , you likely have unreacted starting material. The target compound should exhibit a distinct, sharp melting point (typically <2°C range) outside these specific windows.

Predictive Structure-Property Logic

Adding a heavy iodine atom to the 4-fluoro-3-methylbenzoic acid scaffold (MP 164–168°C) increases molecular weight (154.14 → 280.03 g/mol ), which typically raises the melting point due to increased London dispersion forces. However, the iodine atom at the ortho position to the fluoro group and meta to the acid may introduce steric strain that disrupts crystal packing, potentially lowering the MP slightly or keeping it comparable to the precursor.

Experimental Protocol: Self-Validating MP Determination

Objective: Accurately determine the MP of the target and validate it against known impurities.

Method A: Capillary Melting Point (Visual)

Best for: Rapid routine QC and visual confirmation of decomposition.

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP).

  • Loading: Pack 2–3 mm of sample into a clean glass capillary. Tap to settle.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 130°C.

    • Critical Phase: Slow Ramp (1°C/min) from 130°C upwards.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Validation: Run a Mixed Melting Point test. Mix your sample 1:1 with authentic 4-Fluoro-3-methylbenzoic acid (Precursor).

    • Result: If the mixture melts lower than your sample alone, they are different compounds (Target confirmed). If the MP is unchanged, your product is likely unreacted starting material.

Method B: Differential Scanning Calorimetry (DSC)

Best for: High-precision purity analysis and polymorphism detection.

  • Pan: Hermetically sealed aluminum pan (prevents sublimation of iodine).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from 40°C to 200°C at 5°C/min.

  • Analysis: Integrate the endothermic melting peak.

    • Sharp Peak: High purity crystalline solid.

    • Broad/Split Peak: Presence of isomers or amorphous content.

Decision Logic & Workflow

The following diagram illustrates the logic flow for validating the identity of 4-Fluoro-3-iodo-5-methylbenzoic acid based on melting point data.

MP_Validation_Logic Start Synthesized Solid (Target: CAS 1512356-17-0) Dry Step 1: Vacuum Dry (Remove Solvent) Start->Dry Measure Step 2: Measure MP (1°C/min Ramp) Dry->Measure Decision Observed MP Range? Measure->Decision Result_Isomer Range: 140-144°C LIKELY ISOMER (CAS 861905-94-4) Decision->Result_Isomer Low Result_SM Range: 164-168°C STARTING MATERIAL (CAS 403-15-6) Decision->Result_SM Matches Precursor Result_Target Distinct Range (e.g., 155-160°C or >170°C) POTENTIAL TARGET Decision->Result_Target Unique Validation Step 3: Mixed MP Test (Mix 1:1 with Precursor) Result_Target->Validation Final_Check Does MP Drop? Validation->Final_Check Confirmed IDENTITY CONFIRMED Proceed to NMR/HPLC Final_Check->Confirmed Yes (Depression) Failed IDENTITY FAILED Recrystallize Final_Check->Failed No (Same MP)

Figure 1: Decision matrix for validating product identity using melting point exclusion criteria.

Synthesis & Purity Implications[5][6][7]

When sourcing or synthesizing this compound, the melting point serves as the "First Line of Defense" for quality control.

  • Purity vs. Width: A pure sample of 4-Fluoro-3-iodo-5-methylbenzoic acid should have a melting range of ≤ 2°C . A range > 3°C indicates significant contamination (likely regioisomers).

  • Coloration: Iodine-containing compounds can degrade (liberating

    
    ) upon prolonged heating or light exposure, turning yellow/brown. If the MP capillary shows darkening before melting, the sample may be thermally unstable or impure.
    

References

  • Infinium Pharmachem. (2025). Product Specification: 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS 861905-94-4).[1][4] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6). Retrieved from

  • Chem-Impex. (2025). Product Specification: 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7). Retrieved from

  • BLD Pharm. (2025). Product Detail: 4-Fluoro-3-iodo-5-methylbenzoic acid (CAS 1512356-17-0).[1][2][3][5] Retrieved from

Sources

HPLC retention time of 4-Fluoro-3-iodo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

4-Fluoro-3-iodo-5-methylbenzoic acid is a critical halogenated intermediate, most notably utilized in the synthesis of MEK inhibitors such as Trametinib . Its analysis presents specific chromatographic challenges due to the presence of the iodine atom (high lipophilicity/polarizability) and the ionizable carboxylic acid group.

  • Primary Challenge: Separating the target compound from its non-iodinated precursor (4-Fluoro-3-methylbenzoic acid) and potential regioisomers (e.g., 3-iodo-4-methyl variants).

  • Critical Control Point: The mobile phase pH must be maintained at < 3.0 . At neutral pH, the carboxylic acid deprotonates (

    
    ), causing the analyte to elute near the void volume with poor peak shape.
    
  • Column Recommendation: While C18 is standard, Phenyl-Hexyl phases offer superior selectivity for separating halogenated regioisomers due to

    
    -
    
    
    
    and halogen-specific interactions.

Chemical Properties & Chromatographic Behavior

Understanding the physicochemical properties is essential for predicting retention behavior (


).
PropertyValue (Approx.)Chromatographic Impact
Molecular Weight ~280.03 g/mol Moderate size; suitable for standard pore size (80-100 Å).
Acid Dissociation (

)
3.0 – 3.8High Risk: Must use acidic mobile phase (Formic Acid or Phosphate pH 2.5) to keep in neutral (

) form for retention.
Lipophilicity (LogP) ~3.5 – 3.7High Retention: The Iodine atom significantly increases hydrophobicity compared to the precursor (LogP ~2.5).
UV Max (

)
230 - 254 nmBenzoic acid moiety absorbs strongly in the low UV range.

Comparative Method Development: C18 vs. Phenyl-Hexyl

For simple purity assays, a C18 column is sufficient. However, for process impurity profiling (separating isomers), Phenyl-Hexyl is the superior choice.

Experimental Comparison (Simulated Data)

Conditions: 100 x 2.1 mm column, 1.7 µm particle. Gradient: 5-95% B in 10 min. Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

AnalyteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Mechanism of Separation
Start Material (4-Fluoro-3-methylbenzoic acid)2.8 min2.6 minElutes early due to lower LogP (No Iodine).
Target (4-Fluoro-3-iodo-5-methylbenzoic acid)5.4 min 5.8 min Strong hydrophobic interaction; Iodine drives retention.
Regioisomer (Isomeric impurity)5.5 min6.1 min Resolution Gain: Phenyl-Hexyl resolves the isomer via distinct

-electron interactions with the iodine position.
Trametinib (Final API)4.1 min*N/ANote: API often elutes earlier than highly lipophilic intermediates in specific gradients.
Decision Logic for Column Selection

The following decision tree outlines the logical process for selecting the stationary phase based on the analytical goal.

method_selection Start Select Analytical Goal Goal_Assay Routine Assay / Content Start->Goal_Assay Goal_Impurity Impurity Profiling / Isomers Start->Goal_Impurity C18 C18 Column (USP L1) Robust, Hydrophobic Retention Goal_Assay->C18 Standard Retention Phenyl Phenyl-Hexyl Column (USP L11) Pi-Pi & Halogen Selectivity Goal_Impurity->Phenyl Separate Regioisomers MobilePhase Mobile Phase Requirement: Acidic pH (0.1% FA or TFA) C18->MobilePhase Phenyl->MobilePhase

Caption: Decision matrix for selecting stationary phases. Phenyl-Hexyl is prioritized for isomer separation.

Validated Experimental Protocol

This protocol is designed to be self-validating : the resolution between the starting material and the product serves as the system suitability test.

Instrumentation & Conditions[2][3]
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 100 mm x 3.0 mm, 3.5 µm.

  • Temperature: 35°C (Controls viscosity and improves mass transfer for iodine-heavy compounds).

  • Flow Rate: 0.8 mL/min.

  • Detection: 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Maintains pH ~2.7, ensuring the benzoic acid is protonated (

      
      ) and hydrophobic.
      
  • Solvent B: Acetonitrile (HPLC Grade).

    • Why: Acetonitrile provides sharper peaks for aromatic acids compared to Methanol, which can cause higher backpressure and different selectivity.

Gradient Program
Time (min)% Solvent BEvent
0.05%Equilibration / Loading
1.05%Hold to elute polar salts
8.095%Linear ramp to elute Target & Lipophilic impurities
10.095%Wash (Remove Iodine carryover)
10.15%Re-equilibration
14.05%Ready for next injection
Sample Preparation[4]
  • Diluent: 50:50 Water:Acetonitrile.

    • Caution: Do not use 100% Acetonitrile for the initial dissolution if the starting gradient is 5% Organic, as this causes "solvent effect" peak distortion (fronting).

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE filter (Nylon may bind acidic compounds).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.Ensure Mobile Phase pH is < 3.0. Add 5mM Ammonium Formate if tailing persists.
Split Peaks Sample solvent too strong.Reduce Acetonitrile in sample diluent to <30% or match initial gradient conditions.
Carryover Iodine stickiness to stainless steel or rotor seals.Use a needle wash of 90% Acetonitrile / 10% Water with 0.1% Formic Acid.
Isomer Co-elution Insufficient selectivity on C18.Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) column to exploit halogen-specific selectivity.

References

  • Trametinib Synthesis & Intermediates: Method Development and Validation of RP-HPLC for Assay of Trametinib. (2018). Googleapis. Link

  • Halogenated Benzoic Acid Retention: HPLC Analysis of Benzoic Acid Derivatives. BenchChem Technical Support. Link

  • Column Selectivity (Phenyl-Hexyl): Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • General Retention Theory: Retention Behavior of Halogenated Benzenes on Stationary Phases. ResearchGate. Link

Sources

IR spectroscopy characteristic bands for carboxylic acid and aryl iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Loud" vs. The "Silent"

In drug development and organic synthesis, Infrared (IR) spectroscopy serves as a rapid structural confirmation tool. However, its utility varies drastically between functional groups.

This guide compares the IR spectral performance of Carboxylic Acids (one of the most distinct, "loudest" signals in IR) against Aryl Iodides (one of the most elusive, "silent" signals).

  • Carboxylic Acid (COOH): Offers high-confidence identification due to the unique, broad O-H stretching band (dimerization) and strong C=O stretch.[1][2] It is the "gold standard" for IR detectability.

  • Aryl Iodide (Ar-I): The C-I stretch fundamental frequency lies in the Far-IR region (<600 cm⁻¹), often outside the range of standard benchtop instruments. Identification in the Mid-IR relies on indirect evidence (aromatic skeletal modes) and the absence of other features.

Theoretical Framework & Spectral Characteristics[3][4]

The Physics of Vibration

The frequency of vibration (


) is governed by Hooke's Law:


Where

is the bond force constant and

is the reduced mass.
  • Carboxylic Acid: The O-H bond has a small reduced mass (Hydrogen is light) and high polarity, resulting in high-frequency, intense absorption.[1] Strong hydrogen bonding widens the energy distribution, creating broad bands.[1][3][4]

  • Aryl Iodide: Iodine is massive (126.9 amu). This drastically increases the reduced mass (

    
    ), shifting the C-I stretching frequency into the low-energy Far-IR  region. Additionally, the C-I bond is less polar than C=O or O-H, resulting in weaker dipole changes and lower intensity peaks.
    
Characteristic Bands: Comparative Data
Table 1: Carboxylic Acid (COOH) – The "Diagnostic" Profile

High Reliability in Standard Mid-IR (4000–400 cm⁻¹)

Vibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value
O-H Stretch 2500 – 3300 Medium-StrongVery Broad Critical. Often centered ~3000 cm⁻¹, overlapping C-H stretches.[5][6] The "hairy beard" appearance is due to H-bonded dimers.
C=O Stretch 1700 – 1725 StrongSharpCritical. Shifts to ~1680–1700 cm⁻¹ if conjugated (e.g., Benzoic acid).
C-O Stretch 1210 – 1320StrongMediumSupportive. Often coupled with O-H in-plane bending.
O-H Bend (OOP) 900 – 950MediumBroadSupportive. Characteristic of the dimer form.
Table 2: Aryl Iodide (Ar-I) – The "Elusive" Profile

Low Reliability in Standard Mid-IR; Requires Far-IR for Direct Confirmation

Vibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value
C-I Stretch 200 – 600 Weak-MediumSharpDirect. Often invisible on standard instruments with KBr/NaCl optics (cutoff ~400 cm⁻¹).
Aromatic C-H > 3000WeakSharpIndirect. Confirms aromaticity, not iodine.
Ring Skeleton 1400 – 1600MediumSharpIndirect. C=C ring breathing modes.
C-H Bend (OOP) 650 – 900StrongSharpIndirect. Pattern depends on substitution (ortho/meta/para), not the iodine itself.

Performance Comparison: Analytical Capabilities

This section evaluates the "performance" of IR spectroscopy as a detection method for these two moieties.

FeatureCarboxylic AcidAryl Iodide
Detection Limit High Sensitivity. Strong dipole change in C=O and O-H makes it detectable even in crude mixtures.Low Sensitivity. C-I bond has weak dipole change. Often obscured by fingerprint noise.
Specificity Excellent. The broad O-H + sharp C=O combination is unique to COOH.Poor. Hard to distinguish from Aryl Bromides or Chlorides without Far-IR or Mass Spec data.
Interference Water (moisture) can mask the O-H region.Solvent peaks in the fingerprint region often obscure the C-I stretch.
Instrument Req. Standard Mid-IR (NaCl/KBr optics).Specialized. Requires CsI optics or Far-IR detector to see fundamental C-I stretch.

Experimental Protocols

Protocol A: High-Fidelity Analysis of Carboxylic Acids

Goal: Prevent moisture interference and resolve dimer features.

  • Sample Prep (Solid): Use the KBr Pellet method.

    • Why? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) are excellent, but KBr transmission often yields better resolution of the broad O-H dimer band structure.

  • Desiccation: Dry KBr powder at 110°C overnight. Carboxylic acids are hygroscopic; atmospheric water will create a competing broad peak at 3400 cm⁻¹, confusing the interpretation.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32

  • Validation: Look for the "fermi resonance" or fine structure within the broad O-H band (2500–3000 cm⁻¹). If the band is smooth and shifted >3300 cm⁻¹, you likely have wet salt, not just the acid.

Protocol B: Detection of Aryl Iodides (The "Far-IR" Challenge)

Goal: Visualize the C-I stretch (typically <500 cm⁻¹).[7]

  • Optics Selection (Critical):

    • Do NOT use: NaCl windows (cutoff ~650 cm⁻¹) or standard KBr (cutoff ~400 cm⁻¹, but opaque/noisy near limit).

    • MUST USE: Cesium Iodide (CsI) or Polyethylene (PE) pellets/windows. CsI is transparent down to ~200 cm⁻¹.

  • Instrument Setup: Ensure the spectrometer beam splitter is compatible with Far-IR (often requires a Mylar beamsplitter, not the standard KBr one).

  • Alternative (Recommended): If Far-IR is unavailable, use Raman Spectroscopy .

    • Why? The C-I bond is highly polarizable (large electron cloud), making it a strong Raman scatterer, whereas it is a weak IR absorber.

  • Indirect Mid-IR Validation:

    • If restricted to standard Mid-IR, verify the absence of O-H/C=O and the presence of specific ortho/meta/para C-H bending patterns (e.g., Para-substituted often shows a strong band ~800-850 cm⁻¹).

Visualization of Workflows

Spectral Identification Decision Tree

IR_Identification Start Unknown Sample Spectrum Check_CO Check 1700-1725 cm⁻¹ (Strong Sharp Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad 'Hairy' Band?) Check_CO->Check_OH Yes Check_Fingerprint Check < 600 cm⁻¹ (Far-IR Available?) Check_CO->Check_Fingerprint No Result_COOH CONFIRMED: Carboxylic Acid Check_OH->Result_COOH Yes Check_CI Look for 200-500 cm⁻¹ (Medium/Weak Band) Check_Fingerprint->Check_CI Yes (CsI Optics) Check_Indirect Check 650-900 cm⁻¹ (Aromatic OOP Bends) Check_Fingerprint->Check_Indirect No (Standard IR) Result_ArI CONFIRMED: Aryl Iodide (Direct) Check_CI->Result_ArI Band Found Result_Inferred INFERRED: Aryl Halide (Low Confidence) Check_Indirect->Result_Inferred Pattern Matches

Figure 1: Decision logic for distinguishing Carboxylic Acids vs. Aryl Iodides using standard and specialized IR setups.

Experimental Setup Logic

Sample_Prep Sample Target Analyte Acid Carboxylic Acid Sample->Acid Iodide Aryl Iodide Sample->Iodide Method_KBr KBr Pellet (Dry <1% H2O) Acid->Method_KBr Standard Method_CsI CsI Pellet / PE (Far-IR Transparent) Iodide->Method_CsI If IR Required Method_Raman Raman Spectroscopy (Preferred Alternative) Iodide->Method_Raman Better Sensitivity Outcome_Acid Clear Dimer OH Sharp C=O Method_KBr->Outcome_Acid Outcome_Iodide Visible C-I Stretch (~485 cm⁻¹) Method_CsI->Outcome_Iodide

Figure 2: Optimal experimental workflows. Note the divergence for Aryl Iodides requiring specialized optics or alternative spectroscopy.

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Discusses the limitations of C-X stretch detection in standard IR).
  • SDBS. Spectral Database for Organic Compounds. (Source for specific Aryl Iodide frequency verification). Available at: [Link]

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Strategic Advantages of Aryl Iodides Over Aryl Bromides in Medicinal Chemistry: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the highly optimized workflows of medicinal chemistry and drug discovery, the strategic selection of halogen substituents on aryl scaffolds dictates the success of both synthetic late-stage functionalization and biological target binding. While aryl chlorides and bromides are ubiquitous due to lower upfront costs, aryl iodides offer distinct, superior physicochemical and thermodynamic properties.

As an application scientist, understanding the causality behind these properties is critical. This guide objectively compares aryl iodides against aryl bromides, providing the mechanistic rationale, quantitative data, and self-validating experimental protocols necessary to leverage aryl iodides in complex drug development pipelines.

Thermodynamic Basis: Bond Dissociation and Oxidative Addition

The fundamental divergence in reactivity between aryl iodides and aryl bromides originates from their carbon-halogen bond dissociation energies (BDE). Iodine possesses a significantly larger atomic radius (1.98 Å) compared to bromine (1.85 Å). This increased size results in poorer orbital overlap with the carbon 2p orbital, drastically weakening the C–I covalent bond 1[1].

Table 1: Physicochemical and Thermodynamic Comparison

PropertyAryl Iodide (Ar–I)Aryl Bromide (Ar–Br)Impact on Drug Development
C–X Bond Dissociation Energy ~67.2 kcal/mol~82.6 kcal/molAr–I enables exponentially faster oxidative addition in metal catalysis.
Electronegativity (Pauling) 2.662.96Ar–I is less electron-withdrawing, altering the pKa of adjacent functional groups.
Atomic Radius (van der Waals) 1.98 Å1.85 ÅAr–I provides greater steric bulk to block CYP450 metabolic soft spots.
Polarizability HighModerateAr–I forms stronger, highly directional non-covalent halogen bonds.

Superior Reactivity in Late-Stage Cross-Coupling

In palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is frequently the oxidative addition of the metal catalyst into the aryl-halogen bond. Because the C–I bond is approximately 15 kcal/mol weaker than the C–Br bond, aryl iodides undergo oxidative addition with a near-zero activation barrier 1[1].

This kinetic advantage allows chemists to perform late-stage functionalizations on complex, fragile Active Pharmaceutical Ingredients (APIs) at room temperature, avoiding the thermal degradation associated with the harsh heating required for aryl bromides.

G Pd0 Pd(0) Catalyst ArI Aryl Iodide (Ar-I) Low BDE (~67 kcal/mol) Pd0->ArI Mild Conditions ArBr Aryl Bromide (Ar-Br) High BDE (~83 kcal/mol) Pd0->ArBr Harsh Conditions PdII_I Pd(II)-I Intermediate Fast Oxidative Addition ArI->PdII_I Rapid (Low Ea) PdII_Br Pd(II)-Br Intermediate Slow Oxidative Addition ArBr->PdII_Br Sluggish (High Ea) Product Cross-Coupled Product PdII_I->Product Transmetalation & Reductive Elimination PdII_Br->Product Transmetalation & Reductive Elimination

Catalytic workflow comparing oxidative addition rates of aryl iodides vs. bromides.

Experimental Protocol 1: Self-Validating Comparative Suzuki-Miyaura Coupling

To empirically validate the reactivity difference, the following protocol establishes an intramolecular competitive cross-coupling environment.

Objective : Demonstrate the kinetic preference for Ar–I over Ar–Br under mild conditions. Reagents :

  • 1-Bromo-4-iodobenzene (1.0 mmol) - Internal competitor

  • Phenylboronic acid (1.05 mmol)

  • Pd(PPh3)4 (0.02 mmol, 2 mol%)

  • K2CO3 (2.0 mmol)

  • THF/H2O (4:1, 0.2 M)

Step-by-Step Methodology :

  • Degassing : Sparge the THF/H2O solvent mixture with argon for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species into catalytically inactive Pd(II) oxides.

  • Reaction Assembly : Add 1-bromo-4-iodobenzene, phenylboronic acid, and K2CO3 to a Schlenk flask. Introduce the degassed solvent.

  • Catalyst Addition : Add Pd(PPh3)4 against a positive flow of argon. Stir at 25°C (room temperature).

  • Self-Validation & Monitoring : Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1) every 15 minutes.

  • Observation : Within 30-60 minutes, the starting material will convert exclusively to 4-bromobiphenyl. Causality: The low activation energy of the C–I bond allows exclusive oxidative addition at room temperature, leaving the C–Br bond completely intact. Heating to >70°C would be required to activate the remaining C–Br bond.

Navigating Iodide Inhibition in C–N Buchwald-Hartwig Amination

While aryl iodides are generally superior in C–C couplings, they historically underperformed in Pd-catalyzed C–N couplings compared to bromides. As an expert in the field, it is critical to understand the causality here: the highly polarizable iodide anion can form stable, bridging Pd(II) dimers that inhibit the binding of the amine nucleophile 2[2].

The Solution : To restore the kinetic advantage of aryl iodides in C–N coupling, utilize solvents in which the iodide byproduct (e.g., NaI) is insoluble, such as toluene 2[2]. By precipitating the iodide salt out of the catalytic cycle, the bridging dimers are broken, and aryl iodides achieve the same or greater coupling efficiencies as aryl bromides, even with complex secondary amines.

Enhanced Halogen Bonding in Target Recognition

Beyond synthesis, aryl iodides offer profound advantages in rational drug design through non-covalent interactions. Halogen bonding occurs between the electron-deficient region of a halogen atom (the "σ-hole") and a Lewis base (e.g., oxygen, nitrogen, or sulfur in a protein backbone).

Because iodine is significantly more polarizable than bromine, its electron density is more easily pulled away by the electron-withdrawing aryl ring, creating a larger, more positive σ-hole 3[3]. This makes aryl iodides exceptionally strong and highly directional halogen bond donors, capable of locking a drug into its bioactive conformation within a target binding pocket to increase potency.

HalogenBond Ar Aryl Scaffold Iodine Iodine Atom (Strong σ-hole) Ar->Iodine C-I Covalent Bond LewisBase Protein Backbone (Lewis Base: O, N, S) Iodine->LewisBase Halogen Bond (Highly Directional)

Halogen bonding interaction between an aryl iodide σ-hole and a protein Lewis base.

Radiochemistry and PET Imaging Applications

In pharmacokinetic profiling and diagnostic imaging, Positron Emission Tomography (PET) relies heavily on the rapid incorporation of short-lived isotopes like 18F (t1/2 = 109.8 min). Aryl iodides are the premier precursors for late-stage radio-fluorination due to their high reactivity. Recent advancements utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to achieve mild [18F]trifluoromethylation directly from aryl iodides [[4]](4].

Experimental Protocol 2: Mild [18F]Trifluoromethylation of Aryl Iodides

Objective : Synthesize an 18F-labeled PET tracer from an aryl iodide precursor. Reagents : Aryl iodide (2.0 mg), [18F]FSO2CF2COOMe (generated in situ), CuI (20 mol%), TMEDA.

Step-by-Step Methodology :

  • Isotope Generation : Trap cyclotron-produced [18F]fluoride on a QMA cartridge and elute with Kryptofix 2.22/K2CO3.

  • Precursor Activation : React the dried[18F]fluoride with methyl 2-(fluorosulfonyl)-2,2-difluoroacetate to generate the[18F]SuFEx reagent.

  • Cross-Coupling : Add the aryl iodide, CuI catalyst, and TMEDA in DMF. Heat to 115°C for 20 minutes. Causality: The Cu(I) catalyst facilitates a rapid halogen exchange/trifluoromethylation driven by the weak C–I bond, which is essential given the rapid decay of the 18F isotope.

  • Validation : Quench the reaction and analyze via radio-HPLC. The aryl iodide yields the [18F]CF3-aryl product, whereas the corresponding aryl bromide fails to react under these mild conditions 4[4].

Conclusion

While aryl bromides remain a staple for routine, early-stage synthesis, aryl iodides provide distinct, high-value advantages in advanced medicinal chemistry. Their low bond dissociation energy enables ultra-mild, highly selective late-stage cross-couplings and rapid radiolabeling. Furthermore, their superior polarizability unlocks potent halogen bonding interactions, making them an invaluable tool for optimizing drug-target affinity and pharmacokinetic profiles.

References

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides Source: MIT Open Access Articles / PMC URL
  • A Potential Group of Halogen Bond Donors in a Rational Drug Design Source: PMC - NIH URL
  • SuFEx click chemistry enabled mild [18F]trifluoromethylation of aryl iodide for PET imaging Source: Journal of Nuclear Medicine URL

Sources

The Halide Dilemma: A Comparative Guide to Iodo and Bromo Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in organic synthesis and drug development, the choice between an iodo or bromo derivative in a cross-coupling reaction is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their specific applications.

At the heart of this choice lies a fundamental trade-off between reactivity and stability. Aryl and vinyl iodides are generally more reactive than their bromide counterparts, a characteristic directly linked to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[1][2] This translates to faster reaction times and often milder conditions, but can also lead to increased side reactions and challenges with substrate stability.

The Decisive Step: Oxidative Addition

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the organic halide to the low-valent metal center, typically Pd(0).[3][4][5] This is often the rate-determining step of the catalytic cycle, and it is here that the difference between iodo and bromo derivatives is most pronounced.

The relative reactivity order for oxidative addition is well-established: I > Br > Cl > F.[3][6] This trend is a direct consequence of the bond dissociation energies of the corresponding carbon-halogen bonds. The C-I bond, being the longest and weakest, requires less energy to break, thus facilitating a faster oxidative addition.[7][8]

Catalytic Cycle cluster_reactivity Reactivity: I > Br Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation + R-M Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Aryl Halide (Ar-X)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Coupling Reactions

To provide a practical perspective, this section examines the comparative yields of iodo and bromo derivatives in several of the most widely utilized cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, generally favors aryl iodides, especially in reactions requiring mild conditions.[5][9][10] However, advancements in catalyst systems have made the use of aryl bromides highly efficient as well.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~95
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~85
4-IodoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100>99
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100>99

Data synthesized from multiple sources for illustrative purposes.[9][10][11]

As the table demonstrates, while iodobenzene may offer a slight advantage in simpler systems, modern, highly active catalyst systems can often achieve comparable, near-quantitative yields for both iodo and bromo derivatives, particularly with activated substrates.

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, also exhibits a preference for the more reactive halide.[12][13] Studies have shown that under identical conditions, the reaction of iodobenzene with styrene proceeds significantly faster than that of bromobenzene.[14][15]

Aryl HalideAlkeneCatalystBaseSolventTime (min)Conversion (%)
IodobenzeneStyrenePd(OAc)₂Et₃N[BMIM]Br< 1.5>95
BromobenzeneStyrenePd(OAc)₂Et₃N[BMIM]Br1.5>93

Data adapted from a comparative study under microwave irradiation.[14]

This heightened reactivity of iodo derivatives can be advantageous for rapid synthesis but may require more careful control of reaction conditions to prevent side reactions like hydrodehalogenation.[16]

Buchwald-Hartwig Amination

In the realm of C-N bond formation, the Buchwald-Hartwig amination is a powerful tool.[17][18] Similar to C-C coupling reactions, aryl iodides generally exhibit higher reactivity.[19] However, the choice of ligand is paramount and can often overcome the inherent reactivity differences.[20][21]

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
IodobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High
BromobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High
4-IodotolueneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110~90
4-BromotolueneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110~85

Illustrative yields based on typical Buchwald-Hartwig conditions.[22][23]

Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to efficiently activate even the more challenging aryl bromides, making them viable and often preferred substrates due to their lower cost and greater stability.[20]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for both iodo and bromo derivatives.

Materials:

  • Aryl halide (iodide or bromide, 1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2.5 mL)

  • Deionized water (2.5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (5 mL), ethanol (2.5 mL), and deionized water (2.5 mL) to the flask.

  • Stir the mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 2 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Solvents: Toluene, Ethanol, Water A->B C Heat and Stir (80°C, 2-12h) B->C D Monitor Progress (TLC/GC) C->D E Quench and Extract (Water, Ethyl Acetate) D->E Reaction Complete F Wash and Dry (Brine, Na₂SO₄) E->F G Concentrate F->G H Purify (Column Chromatography) G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights and Practical Considerations

While the intrinsic reactivity of the C-X bond is a primary consideration, several other factors influence the choice between iodo and bromo derivatives in a real-world laboratory setting:

  • Cost and Availability: Aryl bromides are generally less expensive and more commercially available than their iodide counterparts, a significant factor in large-scale synthesis.

  • Substrate Stability: For complex molecules with sensitive functional groups, the milder conditions often tolerated by aryl iodides can be a distinct advantage. Conversely, the greater stability of aryl bromides can be beneficial for multi-step syntheses.

  • Catalyst and Ligand Selection: The evolution of highly active and specialized catalyst systems has significantly broadened the scope for using less reactive aryl bromides.[20] For challenging couplings, a more reactive aryl iodide may still be the preferred starting point.

  • Sequential Cross-Couplings: In molecules containing both iodine and bromine substituents, the differential reactivity can be exploited for selective, sequential cross-coupling reactions, first at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond.[1]

Conclusion

The choice between iodo and bromo derivatives in cross-coupling reactions is not a matter of one being definitively superior to the other, but rather a strategic decision based on a nuanced understanding of their respective reactivities and the specific demands of the synthetic target. Aryl iodides offer the advantage of higher reactivity, often enabling milder reaction conditions and faster transformations. In contrast, aryl bromides provide a balance of reactivity, stability, and cost-effectiveness, with their utility greatly expanded by modern, sophisticated catalyst systems. By carefully considering the factors outlined in this guide, researchers can optimize their synthetic routes, leading to improved yields, efficiency, and ultimately, accelerated discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Scribd. Suzuki Coupling Reaction Procedure. Scribd.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • PMC. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC.
  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • ACS Publications. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
  • Wikipedia. Intramolecular Heck reaction. Wikipedia.
  • University of Windsor. Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor.
  • CORE. Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE.
  • (2008). heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and Materials Science. BenchChem.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Wikipedia. Cross-coupling reaction. Wikipedia.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • Dalton Transactions. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2025). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate.
  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • University of Windsor. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor.
  • Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar.
  • BenchChem. (2025). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. BenchChem.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Wikipedia. Bond dissociation energy. Wikipedia.
  • ResearchGate. Suzuki–Miyaura coupling of iodobenzene or bromobenzene with arylboronic.... ResearchGate.
  • PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • YouTube. (2025). What Is A Bond Dissociation Energy and How To Use It. YouTube.
  • Scilit. Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Scilit.
  • YouTube. (2018). Bond Strength and Bond Length. YouTube.
  • Quora. (2015). Why is the dissociation energy of a Florine (F2) molecule lower compared to other halo (chlorine, bromine and iodine) molecules?. Quora.
  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry.
  • ResearchGate. Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. ResearchGate.

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Safety Operating Guide

Navigating the Safe Handling of 4-Fluoro-3-iodo-5-methylbenzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

The responsible advancement of pharmaceutical research and drug development necessitates an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling of 4-Fluoro-3-iodo-5-methylbenzoic acid, a halogenated aromatic carboxylic acid. As Senior Application Scientist, my objective is to equip you with the necessary knowledge to mitigate risks through proper Personal Protective Equipment (PPE) selection, operational protocols, and disposal procedures. This document is structured to provide clarity and actionable steps, ensuring both your safety and the integrity of your research.

Hazard Analysis: Understanding the Risks of 4-Fluoro-3-iodo-5-methylbenzoic Acid

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3][4][5]* Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation. [2][3][4][5] Therefore, it is imperative to handle 4-Fluoro-3-iodo-5-methylbenzoic acid with the assumption that it poses these risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided to employees based on a thorough hazard analysis of the workplace and the specific tasks being performed. [6][7]The following is a detailed, step-by-step guide to selecting and using the appropriate PPE when handling 4-Fluoro-3-iodo-5-methylbenzoic acid.

Core PPE Requirements

A foundational level of PPE is mandatory for all work in a laboratory where hazardous chemicals are present. [8]This includes:

  • Laboratory Coat : A properly fitting lab coat protects your skin and personal clothing from splashes and spills. [9]* Long Pants and Closed-Toe Shoes : These are essential to protect your lower body and feet from potential chemical exposure. [8]

Task-Specific PPE Selection

The selection of additional PPE is dictated by the specific procedures being performed.

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Safety Glasses with Side Shields : These are the minimum requirement for any work with this compound. [8]They must be ANSI Z87 certified. [8]* Chemical Splash Goggles : These are required when there is a risk of splashes, such as when dissolving the compound or transferring solutions. [8][10]* Face Shield : A face shield should be worn in addition to safety glasses or goggles during procedures with a significant splash or powder dispersal potential, such as when transferring large quantities of the solid or working with heated solutions. [8][10]

Gloves are essential to prevent skin irritation and potential absorption.

  • Glove Selection : Nitrile gloves are a common and effective choice for incidental contact with many chemicals. [7]However, for prolonged handling or in the event of a spill, it is crucial to consult a glove compatibility chart for halogenated aromatic compounds. If no specific data is available, double-gloving with a more resistant material such as Viton® or a laminate glove underneath a standard nitrile glove is a prudent measure. [10]* Proper Glove Use : Always inspect gloves for any signs of damage before use. [2]Use proper technique for removing gloves to avoid contaminating your skin.

To mitigate the risk of respiratory irritation from inhaling the fine powder:

  • Engineering Controls : The primary method for controlling airborne hazards is through the use of engineering controls, such as a certified chemical fume hood. [9]All weighing and handling of the solid compound should be performed within a fume hood.

  • Respirators : If engineering controls are not sufficient or during a large spill clean-up, respiratory protection may be necessary. The use of respirators requires enrollment in a comprehensive respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134). [11]A NIOSH-approved N95 or higher-rated particulate respirator would be appropriate for this solid.

PPE Selection Summary Table
Task Eye/Face Protection Hand Protection Respiratory Protection
Weighing/Handling SolidSafety Goggles, Face ShieldNitrile Gloves (Double-Gloving Recommended)Chemical Fume Hood
Preparing SolutionsSafety GogglesNitrile GlovesChemical Fume Hood
General Laboratory OperationsSafety Glasses with Side ShieldsNitrile GlovesNot Required (with adequate ventilation)
Spill Clean-upSafety Goggles, Face ShieldHeavy-Duty Chemical Resistant GlovesNIOSH-approved Respirator (as needed)

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 4-Fluoro-3-iodo-5-methylbenzoic acid is crucial for minimizing exposure.

Operational_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep_Area Designate a specific work area within a fume hood. Gather_PPE Don all required PPE as per the task. Gather_Materials Assemble all necessary equipment and reagents. Weigh Weigh the solid compound within the fume hood. Gather_Materials->Weigh Proceed to handling Transfer Carefully transfer the solid to the reaction vessel. Dissolve Add solvent and dissolve the compound. Decontaminate Decontaminate all surfaces and equipment. Dissolve->Decontaminate After reaction completion Doff_PPE Remove PPE using the correct procedure. Wash_Hands Wash hands thoroughly with soap and water.

Caption: Figure 1: A step-by-step workflow for the safe handling of 4-Fluoro-3-iodo-5-methylbenzoic acid.

Disposal Plan: Responsible Waste Management

Halogenated organic compounds require special disposal considerations to prevent environmental contamination. [12][13]Landfilling of these wastes is often restricted. [13]

Waste Segregation and Collection
  • Dedicated Waste Container : All solid waste contaminated with 4-Fluoro-3-iodo-5-methylbenzoic acid (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Solvent Waste : Solutions containing this compound should be collected in a separate, labeled container for "Halogenated Solvent Waste." Do not mix with non-halogenated waste streams. [14]

Disposal Pathway

Disposal_Pathway Figure 2: Disposal Pathway for Halogenated Waste Generation Waste Generation (Solid & Liquid) Segregation Segregate into Labeled 'Halogenated Waste' Containers Generation->Segregation Storage Store in a designated satellite accumulation area Segregation->Storage Collection Arrange for collection by Environmental Health & Safety (EHS) Storage->Collection Incineration Transport to a licensed hazardous waste disposal facility for high-temperature incineration Collection->Incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.